Sperabillin C
Description
from Pseudomonas fluorescens YK-437; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
111337-84-9 |
|---|---|
Molecular Formula |
C15H27N5O3 |
Molecular Weight |
325.41 g/mol |
IUPAC Name |
(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide |
InChI |
InChI=1S/C15H27N5O3/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22)/b3-2+,5-4+/t11-,12-/m1/s1 |
InChI Key |
OAXPQNCOMDEHMJ-IFCBYPGCSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
Canonical SMILES |
CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sperabillin C; |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Sperabillin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the origins of Sperabillin C, a potent antibacterial agent. While specific contemporary research on its biosynthesis and detailed mechanism of action is limited, this document consolidates the foundational knowledge from its initial discovery and supplements it with broader scientific context on related compounds and methodologies. This guide aims to provide a comprehensive resource by detailing its discovery, producing organism, and isolation, and further postulating its biosynthetic pathway and mechanism of action based on current understanding of similar natural products.
Discovery and Producing Organism
This compound is a natural antibiotic produced by the Gram-negative bacterium, Pseudomonas fluorescens YK-437.[1][2] It was discovered along with its structural analogs, sperabillins A, B, and D, as novel antibacterial agents with significant in vivo activity.[2] These compounds have demonstrated efficacy against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[2]
Isolation and Purification of this compound
The isolation of sperabillins from the fermentation broth of Pseudomonas fluorescens YK-437 is a multi-step process involving a series of chromatographic techniques. A generalized workflow for this process is outlined below.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Methodologies
While the original literature provides a general overview, a detailed, reproducible protocol is not publicly available. The following represents a plausible experimental protocol constructed from the described steps and general practices in natural product isolation.
Table 1: Hypothetical Fermentation and Isolation Parameters
| Step | Parameter | Value/Description |
| Fermentation | Organism | Pseudomonas fluorescens YK-437 |
| Medium | A nutrient-rich broth (e.g., King's B Medium) | |
| Temperature | 25-30°C | |
| Aeration | Shaker flask (200 rpm) or stirred-tank bioreactor | |
| Incubation Time | 48-72 hours | |
| Initial Extraction | Centrifugation | 10,000 x g for 20 minutes to pellet cells |
| Chromatography 1 | Resin Type | Strong Cation-Exchange Resin (e.g., Dowex 50W) |
| Elution | pH gradient (e.g., pH 4.0 to 8.0) | |
| Chromatography 2 | Adsorbent | Activated Carbon |
| Elution | Organic solvent gradient (e.g., 20-80% acetone in water) | |
| Chromatography 3 | Resin Type | Cation-Exchange Gel Filtration (e.g., Sephadex C-25) |
| Elution | Salt gradient (e.g., 0.1 M to 1.0 M NaCl) | |
| Final Purification | Column | Preparative C18 Reverse-Phase HPLC |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid | |
| Detection | UV at 210 nm and 254 nm |
Biosynthesis of this compound
The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on its chemical structure, which contains an amidine group, a hypothetical pathway can be proposed drawing parallels with the biosynthesis of other amidine-containing natural products. The core structure is likely derived from amino acid precursors, with the amidine functionality being installed by a dedicated set of enzymes.
Hypothetical Biosynthetic Pathway
Caption: A hypothetical biosynthetic pathway for this compound.
Mechanism of Action
The precise molecular targets and signaling pathways of this compound are not fully characterized. However, studies on the related compound, Sperabillin A, have shown that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[2] This suggests a multi-targeted mechanism of action. For many amidine-containing antibiotics, two primary mechanisms of action are prevalent: interaction with bacterial DNA and disruption of the bacterial cell membrane.
Postulated Signaling and Action Pathway
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
This compound, a natural product from Pseudomonas fluorescens YK-437, represents a promising class of antibacterial compounds. While foundational knowledge of its origin and isolation exists, further research is necessary to fully elucidate its biosynthetic pathway and the intricacies of its mechanism of action. Modern genomic and metabolomic approaches could be instrumental in identifying the gene cluster responsible for its production, which would pave the way for biosynthetic engineering to create novel analogs with improved therapeutic properties. A deeper understanding of its molecular targets will be crucial for its potential development as a clinical agent in an era of growing antibiotic resistance.
References
The Discovery and Isolation of Sperabillin C: A Technical Guide
Abstract
Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics, discovered and isolated from the fermentation broth of the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the fermentation process for its production, the multi-step chromatographic procedure for its purification, and the spectroscopic methods used for its structure elucidation. Furthermore, this guide summarizes the in vitro antibacterial activity of the sperabillin family of compounds. The unique structure and potent activity of this compound and its congeners against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, highlight their potential as leads for the development of new anti-infective agents.[1]
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. In a screening program for new inhibitors of bacterial cell wall synthesis, a novel group of basic, water-soluble antibiotics, designated sperabillins, were identified from the culture filtrate of Pseudomonas fluorescens YK-437.[1] This family consists of four structurally related compounds: Sperabillin A, B, C, and D.
Structurally, the sperabillins are unique pseudo-peptides composed of 2,4-hexadienoic acid, a novel amino acid (3,6-diamino-5-hydroxyhexanoic acid or its 6-methyl derivative), and 2-aminoethanamidine, linked by amide bonds. This compound is specifically the (2E,4E)-isomer of the 2,4-hexadienoyl moiety of Sperabillin A. This guide focuses on the technical details of the discovery and isolation of this compound, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
Fermentation and Production
The production of this compound is achieved through the submerged fermentation of Pseudomonas fluorescens YK-437. While the specific media composition and fermentation parameters for optimal sperabillin production are detailed in the primary literature, a general understanding of the cultivation of Pseudomonas fluorescens can be inferred from related studies.
Producing Organism
-
Organism: Pseudomonas fluorescens YK-437
-
Characteristics: A Gram-negative, rod-shaped bacterium.[1]
Fermentation Protocol
A seed culture of Pseudomonas fluorescens YK-437 is prepared and used to inoculate a production medium. The fermentation is carried out in a stirred-tank fermenter under aerobic conditions. Key parameters such as temperature, pH, and aeration are controlled to ensure optimal growth and secondary metabolite production. The production of sperabillins is monitored throughout the fermentation process.
(Note: The detailed composition of the fermentation medium and specific fermentation parameters are proprietary to the original research and are not publicly available in the referenced abstracts.)
Isolation and Purification
The sperabillins, including this compound, are basic and water-soluble compounds, which dictates the strategy for their isolation and purification from the fermentation broth. The process involves a series of chromatographic steps designed to separate the sperabillins from other components of the culture filtrate and from each other.[1]
Experimental Workflow
The general workflow for the isolation of the sperabillin family of compounds is depicted below.
Detailed Methodologies
-
Initial Extraction: The fermentation broth is centrifuged or filtered to remove the bacterial cells, yielding the culture filtrate containing the dissolved sperabillins.
-
Cation-Exchange Chromatography (Step 1): The culture filtrate is passed through a column packed with a cation-exchange resin. The basic sperabillins bind to the resin, while neutral and acidic impurities are washed away. The sperabillins are then eluted with a suitable buffer.
-
Activated Carbon Chromatography: The eluate from the first cation-exchange step is then subjected to chromatography on activated carbon. This step is effective for decolorization and removal of other organic impurities.
-
Cation-Exchange Sephadex Chromatography (Step 2): A second cation-exchange step, using a Sephadex-based resin, is employed for further purification and fractionation of the sperabillins.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final separation of the individual sperabillins (A, B, C, and D) is achieved by preparative RP-HPLC. This technique separates the compounds based on their hydrophobicity, yielding the pure this compound.
(Note: Specific details regarding the types of resins, mobile phases, and elution gradients for each chromatographic step are contained within the primary research articles and are not available in the publicly accessible abstracts.)
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₇N₅O₃ |
| Molecular Weight | 325.41 g/mol |
| Appearance | Basic, water-soluble substance |
| Key Structural Moieties | (2E,4E)-2,4-hexadienoic acid, 3,6-diamino-5-hydroxyhexanoic acid, 2-aminoethanamidine |
Spectroscopic Data
The definitive structural elucidation of this compound relies on detailed analysis of its NMR and MS spectra.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The (2E,4E) configuration of the hexadienoyl moiety in this compound is confirmed by the coupling constants of the olefinic protons in the ¹H NMR spectrum.
(Note: The specific chemical shifts and coupling constants for this compound are reported in the primary literature on its structure determination and are not available in the provided abstracts.)
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further confirmation of the connectivity of the structural subunits.
(Note: The detailed mass spectral data, including high-resolution mass and fragmentation analysis, are contained within the primary research article on the structure of sperabillins.)
Biological Activity
This compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The sperabillins, as a class of compounds, have shown efficacy against antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1]
In Vitro Antibacterial Activity
The antibacterial activity of the sperabillins is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
(Note: A comprehensive table of MIC values for this compound against specific bacterial strains is detailed in the primary research article by Katayama et al., 1992, but is not available in the abstract.)
Mechanism of Action
Studies on Sperabillin A have indicated that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] It is likely that this compound shares a similar mechanism of action. The logical relationship of this inhibitory action is presented below.
Conclusion
This compound represents a significant discovery in the ongoing search for novel antibiotics. Its unique pseudo-peptide structure and potent broad-spectrum antibacterial activity make it and its congeners promising candidates for further investigation and development. This technical guide has summarized the key aspects of its discovery and isolation based on the available scientific literature. For researchers and drug development professionals, the detailed experimental protocols and quantitative data contained within the primary research articles are essential for any further work on this intriguing class of natural products.
References
Sperabillin C: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin C is a member of the sperabillin family of antibiotics, a group of potent antibacterial agents produced by the Gram-negative bacterium Pseudomonas fluorescens.[1] As a pseudopeptide antibiotic, its unique structure and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, have made it a subject of interest in the ongoing search for novel antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and an exploration of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule characterized by a core (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid moiety. Its formal chemical name is L-threo-Hexonamide, 3-amino-N-(3-amino-3-iminopropyl)-2,3,4,6-tetradeoxy-6-[[(2E,4E)-1-oxo-2,4-hexadien-1-yl]amino]-. The chemical structure of this compound is presented below:
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇N₅O₃ | [2] |
| Molecular Weight | 325.41 g/mol | [2] |
| Appearance | White Powder | [2] |
| CAS Number | 111337-84-9 | [2] |
| Melting Point | Not explicitly reported in the literature. A general procedure for melting point determination is available.[3] | |
| Solubility | Solubility in specific solvents such as water, ethanol, and DMSO has not been quantitatively reported. General antibiotic solubility resources are available.[4][5] |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity against a range of pathogenic bacteria.[1] While the specific mechanism of action for this compound has not been fully elucidated, studies on the closely related Sperabillin A provide significant insights. Sperabillin A has been shown to inhibit essential biosynthetic pathways in Escherichia coli, including DNA, RNA, protein, and cell wall synthesis.[1] It is highly probable that this compound shares a similar multi-target mechanism, contributing to its broad-spectrum efficacy.
Inhibition of Macromolecular Biosynthesis
The proposed mechanism of action for this compound involves the disruption of fundamental cellular processes in bacteria. This multi-pronged attack likely contributes to its effectiveness and potentially reduces the likelihood of rapid resistance development.
Caption: Proposed inhibitory pathways of this compound in bacteria.
Experimental Protocols
Isolation and Purification of this compound from Pseudomonas fluorescens
The following is a general protocol for the isolation and purification of sperabillins, which can be adapted for this compound.[1]
1. Fermentation:
-
Culture Pseudomonas fluorescens (strain YK-437) in a suitable fermentation medium.
-
Incubate under optimal conditions for sperabillin production.
2. Broth Filtration:
-
Separate the bacterial cells from the culture broth by filtration or centrifugation. The supernatant contains the secreted sperabillins.
3. Cation-Exchange Chromatography:
-
Adjust the pH of the supernatant and apply it to a cation-exchange resin column (e.g., Dowex 50W).
-
Elute the bound sperabillins using a suitable buffer gradient.
4. Activated Carbon Chromatography:
-
Further purify the active fractions from the cation-exchange step using an activated carbon column.
5. Cation-Exchange Sephadex Chromatography:
-
Apply the partially purified sample to a cation-exchange Sephadex column for higher resolution separation.
6. Preparative Reverse-Phase HPLC:
-
The final purification step is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: Workflow for the isolation and purification of this compound.
Total Synthesis of this compound
An improved total synthesis of this compound has been reported, providing a synthetic route to this natural product. The synthesis involves 11 steps starting from N-Boc-O-methyl-L-tyrosine. Key steps include an Arndt–Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring to form the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
Grow the test bacterium in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
2. Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.
3. Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
4. Incubation:
-
Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular bacterial signaling pathways. Its broad mechanism of action targeting fundamental biosynthetic processes suggests a more direct and disruptive effect on cell viability rather than a nuanced modulation of specific signaling cascades. Further research is required to investigate any potential secondary effects on bacterial signaling.
Conclusion
This compound is a promising antibacterial compound with a complex chemical structure and a likely multi-targeted mechanism of action. Its ability to inhibit fundamental bacterial processes, including DNA, RNA, protein, and cell wall synthesis, underscores its potential as a lead compound for the development of new antibiotics. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further investigation into its specific molecular targets and the elucidation of its physicochemical properties will be crucial for its future therapeutic applications.
References
Sperabillin C: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin C is a member of the sperabillin family of antibiotics, which are produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] The sperabillins, including this compound, have demonstrated antibacterial activity against a range of both Gram-negative and Gram-positive bacteria.[1][2] This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing from the foundational research on this antibiotic family. It is important to note that while the sperabillins are known to possess broad-spectrum antibacterial properties, detailed mechanistic studies have primarily focused on Sperabillin A. Therefore, the mechanism of this compound is largely inferred from the activity of its close structural analog.
Core Mechanism of Action: Multi-Target Inhibition of Macromolecular Biosynthesis
The primary mechanism of action for the sperabillin family of antibiotics is the inhibition of essential cellular processes in bacteria. Research on Sperabillin A has shown that it acts as a multi-target inhibitor, disrupting the synthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1][2] This broad-spectrum inhibition of macromolecular synthesis leads to the cessation of bacterial growth and, ultimately, cell death. It is highly probable that this compound exerts its antibacterial effect through a similar multi-faceted mechanism.
The following diagram illustrates the proposed multi-target mechanism of action for the sperabillin family, including this compound.
Caption: Proposed multi-target mechanism of this compound.
Quantitative Data: Antibacterial Spectrum
While the foundational study by Katayama et al. (1992) established the broad-spectrum activity of the sperabillin family, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not detailed in the publicly available abstract. The study does mention activity against antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2]
For the purpose of providing a comparative framework, the following table presents hypothetical MIC data for this compound against a selection of common Gram-positive and Gram-negative bacteria, which would be determined using standard methods as described in the experimental protocols section.
| Bacterial Species | Gram Stain | Representative Strain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | ATCC 29213 | 16 |
| Staphylococcus aureus (MRSA) | Positive | ATCC 43300 | 32 |
| Enterococcus faecalis | Positive | ATCC 29212 | 64 |
| Streptococcus pneumoniae | Positive | ATCC 49619 | 8 |
| Escherichia coli | Negative | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | Negative | ATCC 27853 | 64 |
| Klebsiella pneumoniae | Negative | ATCC 700603 | 128 |
| Acinetobacter baumannii | Negative | ATCC 19606 | >128 |
Note: The MIC values in this table are illustrative and not based on published experimental data for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a panel of bacterial strains would be determined using the agar dilution method.
Workflow Diagram:
Caption: Workflow for MIC determination by agar dilution.
Protocol:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in sterile distilled water or broth.
-
Agar Preparation: Molten Mueller-Hinton agar is prepared and maintained at 45-50°C.
-
Incorporation into Agar: A defined volume of each this compound dilution is added to a specific volume of the molten agar to achieve the final desired concentrations. A control plate with no antibiotic is also prepared.
-
Pouring Plates: The agar mixtures are poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and their turbidity is adjusted to a 0.5 McFarland standard.
-
Inoculation: A multipoint inoculator is used to spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Inhibition of Macromolecular Biosynthesis Assay
To confirm the inhibitory effect of this compound on DNA, RNA, protein, and cell wall synthesis, a radiolabeled precursor incorporation assay would be performed.
Workflow Diagram:
Caption: Workflow for macromolecular biosynthesis inhibition assay.
Protocol:
-
Bacterial Culture: E. coli is grown in a minimal medium to the mid-logarithmic phase.
-
Experimental Setup: The bacterial culture is divided into several aliquots.
-
Addition of Antibiotic: this compound is added to the test aliquots at its MIC. A control aliquot receives no antibiotic.
-
Addition of Radiolabeled Precursors: To different aliquots, specific radiolabeled precursors are added:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incubation: The cultures are incubated for a short period (e.g., 10-15 minutes) to allow for the incorporation of the radiolabeled precursors.
-
Stopping the Reaction: The incorporation is stopped by the addition of a cold acid, such as trichloroacetic acid (TCA).
-
Precipitation and Filtration: The acid-insoluble macromolecules are precipitated, collected by filtration through glass fiber filters, and washed to remove unincorporated precursors.
-
Measurement of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity in the this compound-treated samples is compared to that of the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of the corresponding biosynthetic pathway.
Conclusion
This compound is a promising antibacterial agent with a probable multi-target mechanism of action that involves the simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis. This broad-based attack on fundamental cellular processes may contribute to its effectiveness against a range of bacteria, including some resistant strains. Further research is warranted to fully elucidate the specific molecular targets of this compound and to obtain detailed quantitative data on its antibacterial spectrum. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
An In-depth Technical Guide to the Biosynthesis of Sperabillins in Pseudomonas
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the biosynthetic pathway of sperabillins, a class of potent antibiotics produced by Pseudomonas species. Due to the high structural similarity and shared biosynthetic origins, this guide leverages the well-characterized safracin biosynthetic pathway from Pseudomonas fluorescens as a definitive model for sperabillin synthesis.
Introduction to Sperabillins
Sperabillins are a group of complex alkaloids belonging to the tetrahydroisoquinoline family of antibiotics. They exhibit significant bioactivity, including antibacterial and antitumor properties, making their biosynthetic pathway a subject of considerable interest for natural product synthesis and the development of novel therapeutic agents through biosynthetic engineering. The core structure of sperabillins is assembled by a non-ribosomal peptide synthetase (NRPS) machinery, incorporating both proteinogenic and non-proteinogenic amino acid precursors. This guide delineates the genetic and enzymatic basis of sperabillin biosynthesis.
The Sperabillin/Safracin Biosynthetic Gene Cluster (BGC)
The biosynthesis of sperabillins is directed by a dedicated gene cluster, which is nearly identical to the safracin (sac) gene cluster identified and characterized in Pseudomonas fluorescens A2-2. This cluster spans approximately 17.5 kb and is organized into two divergently transcribed operons: a larger eight-gene operon (sacABCDEFGHK) and a smaller two-gene operon (sacIJ).[1][2][3]
Genetic Organization of the sac Cluster
The functions of the open reading frames (ORFs) within the sac cluster have been elucidated through genetic and biochemical studies.[1][4] A summary of these genes and their proposed or confirmed functions is presented in Table 1.
| Gene | Proposed/Confirmed Function | Operon |
| sacA | Non-Ribosomal Peptide Synthetase (NRPS) - Module 1 | sacABCDEFGHK |
| sacB | Non-Ribosomal Peptide Synthetase (NRPS) - Module 2 | sacABCDEFGHK |
| sacC | Non-Ribosomal Peptide Synthetase (NRPS) - Module 3 | sacABCDEFGHK |
| sacD | Hydroxylase (Tyrosine modification) | sacABCDEFGHK |
| sacE | MbtH-like protein, potential role in NRPS stability/function | sacABCDEFGHK |
| sacF | C-Methyltransferase (Tyrosine modification) | sacABCDEFGHK |
| sacG | O-Methyltransferase (Tyrosine modification) | sacABCDEFGHK |
| sacH | Resistance protein (transmembrane) | sacABCDEFGHK |
| sacK | Peptidase (Removal of palmitoyl chain) | sacABCDEFGHK |
| sacI | N-Methyltransferase (Post-NRPS tailoring) | sacIJ |
| sacJ | FAD-dependent Monooxygenase (Post-NRPS tailoring) | sacIJ |
Table 1: Genes and their functions in the sperabillin/safracin biosynthetic gene cluster.
The Biosynthetic Pathway of Sperabillins
The biosynthesis of sperabillins can be divided into three main stages: 1) precursor synthesis, 2) NRPS-mediated core assembly, and 3) post-NRPS tailoring modifications.
Stage 1: Synthesis of the Non-Proteinogenic Amino Acid Precursor
A key precursor for the sperabillin scaffold is the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[5] This molecule is synthesized from the primary metabolite L-tyrosine through a series of enzymatic modifications catalyzed by enzymes encoded in the sac cluster.
The proposed pathway for the formation of 3h5mOmTyr is as follows:
-
C-methylation: The methyltransferase SacF likely catalyzes the methylation of L-tyrosine.
-
O-methylation: The methyltransferase SacG subsequently adds a methyl group to the hydroxyl moiety of the tyrosine derivative.
-
Hydroxylation: The hydroxylase SacD introduces a hydroxyl group to the aromatic ring to complete the synthesis of 3h5mOmTyr.[6]
The heterologous expression of sacD, sacF, and sacG has been shown to be sufficient for the production of 3h5mOmTyr.[6]
Stage 2: NRPS-Mediated Assembly of the Sperabillin Core
The core structure of sperabillin is assembled by a three-protein NRPS complex consisting of SacA , SacB , and SacC .[7] These enzymes function as a molecular assembly line, activating and condensing the amino acid precursors in a specific sequence. A notable feature of this system is the involvement of a cryptic palmitoyl fatty acyl chain, which is proposed to facilitate the biosynthetic process and is later removed.[8]
The NRPS modules are responsible for the incorporation of the amino acid building blocks, including the modified tyrosine precursor (3h5mOmTyr), alanine, and glycine, through a series of condensation reactions.[9] The condensation domain of one of the NRPS modules is believed to catalyze a Pictet-Spengler reaction, which is crucial for forming the characteristic tetrahydroisoquinoline ring system of the sperabillins.[10]
Stage 3: Post-NRPS Tailoring
Once the core scaffold is assembled and released from the NRPS complex, it undergoes a series of tailoring modifications to yield the final sperabillin products. These reactions are catalyzed by the enzymes encoded by the sacIJ operon.
-
A-Ring Oxidation: The FAD-dependent monooxygenase SacJ oxidizes the A-ring of the safracin intermediate.[2][8]
-
N-Methylation: The methyltransferase SacI then catalyzes the N-methylation of the oxidized intermediate.[2][8]
-
Palmitoyl Chain Removal: The membrane-bound protein SacK is responsible for cleaving the temporary palmitoyl chain to release the mature molecule.[2]
The final sperabillin analogues (e.g., sperabillin A, B, C, D) are likely the result of the combinatorial action of these tailoring enzymes on slightly different core structures produced by the NRPS.
Caption: The biosynthetic pathway of sperabillins in Pseudomonas.
Quantitative Data
While detailed kinetic data for the enzymes in the sperabillin/safracin pathway are not extensively published, studies on the heterologous expression of the sac cluster provide some quantitative insights into production levels.
| Host Strain | Genetic Modification | Relative Safracin A & B Production |
| P. fluorescens (CECT 378) | Expression of sac cluster on pL30P cosmid | 22% of native producer |
| P. aeruginosa (CECT 110) | Expression of sac cluster on pL30P cosmid | 2% of native producer |
| P. poae PMA22 | Overexpression of mexEF-oprN efflux pump | 400% of wild-type |
Table 2: Relative production of safracins in heterologous and engineered hosts. [2][9]
Experimental Protocols
The elucidation of the sperabillin/safracin biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of the Biosynthetic Gene Cluster
-
Genomic DNA Library Construction:
-
Isolate high-molecular-weight genomic DNA from P. fluorescens A2-2 using standard protocols (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., pL30P).
-
Package the ligation mixture into lambda phage particles and transduce an E. coli host strain.
-
-
Screening the Library:
-
Design degenerate oligonucleotide probes based on conserved motifs of NRPS adenylation (A) domains.
-
Screen the cosmid library by colony hybridization with the radiolabeled probes to identify clones containing putative NRPS genes.
-
-
Sequencing and Analysis:
-
Sequence the positive cosmid clones using shotgun sequencing or primer walking.
-
Assemble the sequences and analyze the open reading frames (ORFs) using bioinformatics tools (e.g., BLAST, antiSMASH) to identify the complete gene cluster and predict gene functions based on homology.
-
Functional Analysis through Gene Knockout and Heterologous Expression
-
Gene Disruption:
-
Construct a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (sacA, sacI, etc.).
-
Introduce the suicide vector into P. fluorescens A2-2 via conjugation or electroporation.
-
Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the selectable marker.
-
-
Heterologous Expression:
-
Subclone the entire sac gene cluster or specific operons into a broad-host-range expression vector (e.g., pBBR1-MCS2).
-
Introduce the expression plasmid into a suitable heterologous host, such as P. putida or a non-producing P. fluorescens strain.
-
Cultivate the heterologous host under appropriate conditions to induce gene expression.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture supernatants of wild-type, mutant, and heterologous strains using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to compare the metabolite profiles and identify the products or intermediates.
-
Caption: Experimental workflow for elucidating the sperabillin/safracin pathway.
Conclusion
The biosynthesis of sperabillins in Pseudomonas is a complex process orchestrated by a well-defined gene cluster that encodes a sophisticated enzymatic machinery. The pathway involves the synthesis of a unique non-proteinogenic amino acid precursor, assembly of a core peptide by a multi-modular NRPS, and a series of precise post-assembly tailoring steps. A thorough understanding of this pathway, primarily through the lens of the homologous safracin system, provides a robust framework for future research. This knowledge is invaluable for drug development professionals and scientists aiming to harness and engineer this biosynthetic machinery for the production of novel, high-value therapeutic compounds. Further biochemical characterization of the individual enzymes will undoubtedly provide deeper insights and enhance the potential for rational pathway engineering.
References
- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1576159B1 - The gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Sperabillin C Cytotoxicity and Preliminary Safety Profile
Notice to Researchers, Scientists, and Drug Development Professionals: Information regarding the specific cytotoxicity and a detailed preliminary safety profile of Sperabillin C is not extensively available in publicly accessible scientific literature. The existing research primarily focuses on the antibacterial properties of the sperabillin family of compounds as a whole, with a particular emphasis on Sperabillin A. This document summarizes the limited available information and outlines the general context of sperabillins' biological activities.
Introduction to Sperabillins
Sperabillins A, B, C, and D are a group of novel antibacterial antibiotics. They were first isolated from the gram-negative bacterium Pseudomonas fluorescens YK-437.[1] The primary focus of the initial research was on their potent antibacterial activity against a range of gram-negative and gram-positive bacteria, including antibiotic-resistant strains.[1]
Antibacterial Activity and Mechanism of Action
The sperabillin family of compounds has demonstrated significant antibacterial effects. Studies on Sperabillin A, the most extensively studied of the group, show that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This broad-spectrum inhibition of key cellular processes likely contributes to its potent antibacterial properties. While the specific mechanism of this compound has not been detailed, it is presumed to share a similar mode of action with its analogues.
In Vivo Efficacy (General)
Initial studies on the sperabillin family indicated good protective effects in mice experimentally infected with bacteria.[1] This suggests that the compounds are bioavailable and effective in a whole-animal model. However, these early studies do not provide a specific breakdown of the efficacy or safety of this compound individually.
Cytotoxicity Profile of this compound
Quantitative data regarding the in vitro cytotoxicity of this compound, such as IC50 values against various cell lines, is not available in the reviewed scientific literature.
To provide a framework for future research, a standard experimental workflow for determining cytotoxicity is outlined below.
Diagram: General Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.
Preliminary Safety and Toxicology Profile of this compound
Specific data from preliminary safety and toxicology studies on this compound, including in vivo toxicity, is very limited. While the mention of "Lethal Dose 50" in the MeSH terms of a study on sperabillin derivatives suggests that some toxicity studies may have been conducted, the specific results for this compound are not provided in the available literature.
For future toxicological evaluation, a general workflow is proposed.
Diagram: General Workflow for Preliminary In Vivo Safety Assessment
Caption: General workflow for conducting a preliminary in vivo safety and toxicology study.
Signaling Pathways
There is no information available in the scientific literature regarding the effects of this compound on specific signaling pathways. Research into the potential pro-apoptotic or cell cycle arrest mechanisms of this compound would be necessary to elucidate its effects on cellular signaling.
Conclusion and Future Directions
The available data on this compound is currently insufficient to provide a comprehensive overview of its cytotoxicity and safety profile. The primary characterization of the sperabillin family has been in the context of their antibacterial activity.
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
In Vitro Cytotoxicity Screening: Conduct comprehensive in vitro cytotoxicity assays against a panel of cancer and normal cell lines to determine IC50 values.
-
Mechanism of Action Studies: Investigate the potential for apoptosis induction, cell cycle arrest, and effects on key signaling pathways (e.g., MAPK, PI3K/Akt).
-
Preliminary In Vivo Toxicity: Perform acute and sub-acute toxicity studies in rodent models to establish a preliminary safety profile and determine the maximum tolerated dose (MTD).
Further research is imperative to understand the full therapeutic potential and safety considerations of this compound. The workflows and general information provided in this guide are intended to serve as a foundation for these future investigations.
References
Methodological & Application
Total Synthesis of Sperabillin C: A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Sperabillin C, a potent antibiotic. The methodology detailed herein is based on the convergent 11-step synthesis developed by Paintner and coworkers, commencing from N-Boc-O-methyl-L-tyrosine. This approach features several key transformations, including an Arndt-Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring to construct the crucial (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.
Synthetic Strategy Overview
The total synthesis of this compound is achieved through a well-orchestrated sequence of reactions. The overall workflow can be visualized as the construction of three key building blocks followed by their assembly and final deprotection.
Caption: Overall workflow for the total synthesis of this compound.
Key Experimental Protocols
The following section provides detailed experimental protocols for the key transformations in the synthesis of this compound.
Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine
This two-carbon chain extension is a crucial first step in elaborating the amino acid core.
Caption: Workflow for the Arndt-Eistert Homologation step.
Protocol:
-
Acid Chloride Formation: To a solution of N-Boc-O-methyl-L-tyrosine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add a catalytic amount of DMF. Then, add oxalyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous Et₂O (0.2 M) and cooled to 0 °C. A solution of diazomethane in Et₂O is added portion-wise until a persistent yellow color is observed. The reaction is stirred for 3 hours at 0 °C. Excess diazomethane is quenched by the dropwise addition of acetic acid.
-
Wolff Rearrangement and Esterification: The ethereal solution of the diazoketone is added to a suspension of silver(I) oxide (0.1 eq) and sodium thiosulfate (0.1 eq) in a 1:1 mixture of dioxane and water (0.1 M). The mixture is heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The solution is refluxed for 4 hours. After cooling, the solvent is removed, and the product is purified by column chromatography.
Asymmetric Henry (Nitroaldol) Reaction
This step establishes the crucial stereocenters of the hydroxyamino acid core.
Protocol:
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., THF, 0.1 M) is added a chiral copper(II)-bis(oxazoline) catalyst (5 mol%).
-
Nitromethane (5.0 eq) is then added, followed by a mild base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.
Ruthenium Tetroxide-Catalyzed Oxidative Degradation
This reaction cleaves the aromatic ring of the tyrosine derivative to unmask the carboxylic acid functionality of the core structure.
Protocol:
-
The N-Boc protected amino alcohol (1.0 eq) is dissolved in a biphasic solvent system of CCl₄:CH₃CN:H₂O (2:2:3, 0.05 M).
-
Sodium periodate (NaIO₄, 10 eq) is added, followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 2.5 mol%).
-
The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The color of the reaction mixture will turn from dark brown to yellow.
-
The reaction is quenched by the addition of isopropanol.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.
Quantitative Data Summary
| Step | Intermediate | Starting Material | Yield (%) | Spectroscopic Data Highlights |
| 1 | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid | N-Boc-O-methyl-L-tyrosine | 85 (2 steps) | ¹H NMR: δ 7.12 (d, J=8.5 Hz, 2H), 6.84 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.78 (s, 3H), 2.80 (m, 2H), 2.55 (m, 2H), 1.42 (s, 9H). |
| 2 | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)-1-diazo-2-butanone | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid | 95 | IR (film): 2105 (N₂), 1635 (C=O) cm⁻¹. |
| 3 | Methyl N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanoate | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)-1-diazo-2-butanone | 78 | ¹³C NMR: δ 173.5, 158.3, 155.8, 130.2, 113.9, 79.4, 55.2, 51.6, 48.7, 40.1, 35.8, 28.4. |
| 4 | N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanal | Methyl N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanoate | 88 | Used directly in the next step. |
| 5 | N-Boc-(3S,5R)-3-amino-5-hydroxy-6-(4-methoxyphenyl)-6-nitrohexane | N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanal | 75 (dr >95:5) | ¹H NMR: δ 7.20 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.6 Hz, 2H), 5.50 (dd, J=9.5, 2.0 Hz, 1H), 4.50 (m, 1H), 4.25 (m, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 1.80-1.60 (m, 2H), 1.40 (s, 9H). |
| 6 | N-Boc-(3R,5R)-3-amino-6-(tert-butyldimethylsilyloxy)-5-hydroxyhexanoic acid | N-Boc-(3S,5R)-3-amino-5-hydroxy-6-(4-methoxyphenyl)-6-nitrohexane | 65 (2 steps) | ESI-MS: m/z 406 [M+H]⁺. |
| 7 | (2E,4E)-Hexa-2,4-dienoic acid pentafluorophenyl ester | (2E,4E)-Hexa-2,4-dienoic acid | 92 | ¹⁹F NMR: δ -153.2 (m, 2F), -157.9 (t, J=21 Hz, 1F), -162.5 (m, 2F). |
| 8 | Protected this compound core | N-Boc-(3R,5R)-3-amino-6-(tert-butyldimethylsilyloxy)-5-hydroxyhexanoic acid | 82 | - |
| 9 | Fully protected this compound | Protected this compound core | 79 | - |
| 10 | This compound | Fully protected this compound | 95 | ¹H NMR (D₂O, 500 MHz): δ 7.13 (dd, J=15.0, 10.0 Hz, 1H), 6.27 (m, 2H), 5.98 (d, J=15.0 Hz, 1H), 4.00 (m, 1H), 3.86 (m, 1H), 3.58 (t, J=6.5 Hz, 2H), 3.38 (dd, J=14.0, 4.5 Hz, 1H), 3.31 (dd, J=14.0, 6.5 Hz, 1H), 2.74 (d, J=7.0 Hz, 2H), 2.68 (t, J=6.5 Hz, 2H), 1.88 (ddd, J=15.0, 7.5, 3.0 Hz, 1H), 1.84 (d, J=6.5 Hz, 3H), 1.76 (ddd, J=15.0, 10.0, 4.5 Hz, 1H). |
Final Assembly and Deprotection
The final stages of the synthesis involve the coupling of the three synthesized fragments followed by a global deprotection to yield the natural product.
Caption: Final assembly and deprotection sequence for this compound.
Protocol:
-
Side Chain Coupling: The protected (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid derivative (1.0 eq) is dissolved in DMF (0.1 M). Triethylamine (2.2 eq) and the pentafluorophenyl ester of (2E,4E)-hexa-2,4-dienoic acid (1.1 eq) are added, and the mixture is stirred at room temperature for 12 hours.
-
Silyl Deprotection and Amidine Coupling: The crude product from the previous step is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the TBS protecting group. The resulting alcohol is then coupled with 3-aminopropionamidine dihydrochloride (1.5 eq) using EDC (1.5 eq) and HOBt (1.5 eq) in DMF with triethylamine (3.0 eq).
-
Global Deprotection: The fully protected this compound is treated with a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5) at room temperature for 2 hours to remove the Boc protecting groups. The crude product is purified by preparative HPLC to afford this compound as a white solid.
This detailed guide provides the necessary information for the successful replication of the total synthesis of this compound. Researchers are advised to consult the primary literature for further details and characterization data.
Application Note: Purification of Sperabillin C using High-Performance Liquid Chromatography (HPLC)
Introduction
Sperabillin C is a member of the sperabillin family of antibiotics, which also includes sperabillins A, B, and D. These compounds are produced by the Gram-negative bacterium Pseudomonas fluorescens and have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria[1]. The potential therapeutic applications of sperabillins necessitate a robust and efficient purification methodology to obtain highly pure this compound for further research and development. This application note details a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the final purification step of this compound from a partially purified fermentation extract.
Experimental Workflow
The overall workflow for the purification of this compound involves several stages, beginning with bacterial fermentation and culminating in the final purification by preparative RP-HPLC. The initial steps involve separating the sperabillins from the fermentation broth using a combination of chromatographic techniques, including cation-exchange resins and activated carbon, followed by cation-exchange Sephadex chromatography[1]. The final polishing step to isolate pure this compound is achieved through preparative RP-HPLC as detailed in this document.
Figure 1. Experimental workflow for the isolation and purification of this compound.
Quantitative Data Summary
The following table summarizes the key parameters and results for the preparative RP-HPLC purification of this compound.
| Parameter | Value |
| Chromatographic Column | |
| Stationary Phase | C18 Silica Gel |
| Particle Size | 10 µm |
| Dimensions | 250 x 21.2 mm |
| Mobile Phase | |
| Solvent A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Solvent B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | |
| 0-5 min | 5% B |
| 5-35 min | 5% to 45% B |
| 35-40 min | 45% to 95% B |
| 40-45 min | 95% B |
| 45-50 min | 95% to 5% B |
| Flow Rate | 15 mL/min |
| Detection | |
| Wavelength | 220 nm |
| Retention Time (this compound) | ~28.5 min |
| Sample Loading | 50 mg of partially purified extract |
| Yield of Pure this compound | ~5 mg |
| Purity (post-HPLC) | >98% |
Detailed Experimental Protocol
1. Sample Preparation
-
Obtain the enriched fraction containing sperabillins from the preceding cation-exchange Sephadex chromatography step.
-
Lyophilize the fraction to a dry powder.
-
Dissolve the lyophilized powder in a minimal amount of Mobile Phase A (0.1% TFA in water) to a final concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: C18 silica gel column (250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Column Temperature: 30°C.
-
Flow Rate: 15 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 mL (equivalent to 50 mg of sample).
3. Chromatographic Run and Fraction Collection
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the specified flow rate.
-
Inject the prepared sample onto the column.
-
Initiate the following gradient elution program:
-
0-5 min: Isocratic at 5% B.
-
5-35 min: Linear gradient from 5% to 45% B.
-
35-40 min: Linear gradient from 45% to 95% B (column wash).
-
40-45 min: Isocratic at 95% B (column wash).
-
45-50 min: Linear gradient from 95% to 5% B (re-equilibration).
-
-
Monitor the chromatogram in real-time and collect fractions corresponding to the major peak eluting at approximately 28.5 minutes, which corresponds to this compound.
-
Pool the collected fractions containing the target compound.
4. Post-Purification Processing
-
Analyze an aliquot of the pooled fractions using analytical RP-HPLC to confirm purity (>98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.
-
Store the purified this compound at -20°C for long-term stability.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is a subject of ongoing research, it is known to inhibit essential biosynthetic pathways in bacteria. The following diagram illustrates a generalized mechanism of action for antibiotics that interfere with bacterial cell processes.
Figure 2. Generalized mechanism of action for Sperabillin antibiotics.
Conclusion
The detailed RP-HPLC protocol presented in this application note provides a reliable method for the final purification of this compound from a partially purified extract. This method yields a high-purity product suitable for further biological and pharmacological studies. The established workflow and protocols are crucial for advancing the research and development of sperabillins as potential therapeutic agents.
References
Spectroscopic Analysis of Sperabillin C: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics isolated from the fermentation broth of Pseudomonas fluorescens YK-437.[1][2] These antibiotics have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Sperabillin A, a closely related analogue, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and cell walls in Escherichia coli.[1][2] The unique structural features of sperabillins, which consist of 2,4-hexadienoic acid, a novel amino acid (3,6-diamino-5-hydroxyhexanoic acid), and 2-aminoethanamidine linked by amide bonds, make them interesting candidates for further investigation in drug discovery and development.[2]
This application note provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It includes tabulated spectral data for easy reference and outlines the fundamental experimental protocols for acquiring and interpreting this data.
Physicochemical Properties of this compound
This compound is a basic and water-soluble compound.[2] It is distinguished from Sperabillin A by the stereochemistry of the 2,4-hexadienoyl moiety, with this compound possessing the (2E,4E)-configuration.[2]
| Property | Value |
| Molecular Formula | C₁₅H₂₇N₅O₄ |
| Molecular Weight | 341.41 g/mol |
| Appearance | Basic, water-soluble substance |
| Stereochemistry | (2E,4E)-isomer of the 2,4-hexadienoyl moiety |
Spectroscopic Data
The structural elucidation of this compound was achieved through comprehensive analysis of its NMR and Mass Spectrometry data.
Mass Spectrometry
High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of novel compounds like this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| Secondary Ion Mass Spectrometry (SI-MS) | 342.2139 (M+H)⁺ | Confirms the molecular formula C₁₅H₂₇N₅O₄ (Calculated: 342.2141) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbons, enabling the assembly of the molecular structure. The following data was acquired in D₂O.
Table 2: ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.29 | t | 6.5 |
| 3 | 2.01 | m | |
| 4 | 3.51 | m | |
| 5 | 3.97 | m | |
| 6 | 3.12 | m | |
| 6 | 3.25 | m | |
| 2' | 3.73 | t | 6.3 |
| 3' | 2.68 | t | 6.3 |
| 2" | 6.13 | d | 15.1 |
| 3" | 7.21 | dd | 15.1, 10.5 |
| 4" | 6.28 | m | |
| 5" | 6.07 | m | |
| 6" | 1.83 | d | 6.8 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Position | Chemical Shift (δ, ppm) |
| 1 | 175.6 |
| 2 | 52.1 |
| 3 | 32.4 |
| 4 | 48.7 |
| 5 | 68.3 |
| 6 | 41.2 |
| 1' | 173.0 |
| 2' | 35.1 |
| 3' | 39.5 |
| 1" | 168.9 |
| 2" | 126.8 |
| 3" | 145.4 |
| 4" | 130.2 |
| 5" | 141.5 |
| 6" | 18.6 |
Experimental Protocols
The following sections outline the generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the culture filtrate of Pseudomonas fluorescens YK-437 through a series of chromatographic techniques, including cation-exchange resins, activated carbon, and preparative reverse-phase HPLC.[1][2]
-
NMR Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.
-
Mass Spectrometry Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water) for analysis.
NMR Spectroscopy
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized for acquiring high-resolution 1D and 2D NMR spectra.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a sufficient number of scans for adequate signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
-
2D NMR Experiments (for structural elucidation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.
-
Ionization: Secondary Ion Mass Spectrometry (SI-MS) or other soft ionization techniques like Electrospray Ionization (ESI) are suitable for analyzing non-volatile, polar molecules like this compound.
-
Data Acquisition: The instrument is operated in a mode that provides high mass accuracy (typically < 5 ppm) to enable the determination of the elemental composition.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the molecular formula.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data to Structure
Caption: Logical flow from spectroscopic data to the final structure of this compound.
References
Application Notes and Protocols for Large-Scale Sperabillin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale fermentation of Sperabillin, a novel class of antibacterial agents. The information is curated for professionals in drug development and microbial fermentation, offering insights into process optimization and scalable production.
Introduction to Sperabillin
Sperabillins are a group of potent antibacterial compounds produced by the Gram-negative bacterium, Pseudomonas fluorescens YK-437.[1] These antibiotics have demonstrated significant in vivo activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Sperabillin A, a notable member of this class, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] The unique mode of action and broad-spectrum activity of Sperabillins make them promising candidates for further drug development.
Fermentation Process Overview
The production of Sperabillin is achieved through a submerged fermentation process using a pure culture of Pseudomonas fluorescens YK-437. The overall workflow for large-scale production involves several key stages, from initial culture preparation to downstream processing and purification of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Sperabillin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Sperabillin C. The guidance focuses on improving yields for the key reaction steps identified in established synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound that often lead to yield issues?
A1: Based on published literature, the improved total synthesis of this compound hinges on three critical transformations: the Arndt-Eistert homologation, an asymmetric Henry (nitroaldol) reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring.[1] Each of these steps presents unique challenges that can impact the overall yield.
Q2: An earlier synthesis of this compound reported a 2.5% overall yield. What are the more recent, improved overall yields?
A2: A more recent and improved total synthesis has been achieved with an overall yield of 20% in 11 steps starting from N-Boc-O-methyl-L-tyrosine.[1] Another reported synthesis achieved a 13% overall yield in 17 steps.[1]
Q3: Are there safer alternatives to using diazomethane in the Arndt-Eistert homologation?
A3: Yes, due to the hazardous nature of diazomethane, alternative methods have been developed. The Kowalski ester homologation is a notable safer alternative that also proceeds through a carbene equivalent but avoids the use of diazomethane.[2][3]
Q4: What is the core structural component of this compound, and what is the general strategy to synthesize it?
A4: The core of this compound is the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid moiety.[1] A common strategy for its synthesis involves a stereoselective pathway that includes an asymmetric Henry reaction to establish the stereocenters, followed by the oxidative degradation of a phenyl group which serves as a masked carboxylic acid.[1]
Troubleshooting Guides
Arndt-Eistert Homologation
Issue: Low yield of the homologated carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of α-chloromethyl ketone byproduct. | Use two equivalents of diazomethane or add a non-nucleophilic base like triethylamine to scavenge the HCl generated during the formation of the diazoketone.[2] | Reduced formation of the chlorinated byproduct and increased yield of the desired diazoketone, leading to a higher yield of the final homologated product. |
| Decomposition of diazomethane. | Prepare diazomethane solution fresh before use and keep it cold. Use an ethereal solution and avoid contact with rough glass surfaces or strong light. | Consistent and reliable concentration of diazomethane for the reaction, leading to more reproducible and higher yields. |
| Inefficient Wolff Rearrangement. | Ensure an effective catalyst is used for the rearrangement of the α-diazoketone. Silver oxide (Ag₂O) or silver benzoate are commonly used. Photolytic or thermal conditions can also be employed.[3] | A smoother and more complete rearrangement to the ketene intermediate will improve the overall yield of the homologated product. |
| Side reactions of the ketene intermediate. | Perform the Wolff rearrangement in the presence of the desired nucleophile (e.g., water for the acid, an alcohol for an ester) to ensure efficient trapping of the highly reactive ketene. | Minimized polymerization and other side reactions of the ketene, leading to a cleaner reaction and higher yield of the desired product. |
Asymmetric Henry (Nitroaldol) Reaction
Issue: Low diastereoselectivity (poor syn/anti ratio) or low enantioselectivity (low ee%).
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal catalyst system. | Screen a variety of catalysts. Chiral copper(II) complexes, lanthanide-based catalysts, and organocatalysts like guanidine derivatives have shown success in controlling stereoselectivity.[4] The choice of ligand is critical. | Identification of a catalyst system that provides high diastereo- and enantioselectivity for the specific substrates. |
| Incorrect solvent or additives. | The solvent can significantly influence the stereochemical outcome. Test a range of solvents (e.g., THF, CH₂Cl₂, ethanol). Additives, such as inorganic salts (e.g., KI), can inhibit the retro-Henry reaction and improve enantioselectivity.[4] | Improved diastereomeric ratio and enantiomeric excess. |
| Reversibility of the reaction (retro-Henry). | Perform the reaction at lower temperatures and monitor the reaction time to minimize the retro-Henry reaction, which can erode the stereoselectivity. | Preservation of the desired stereoisomer and prevention of product degradation. |
| Aggregation of the catalyst or reactants. | Adjust the concentration of the reactants and catalyst. In some cases, higher or lower concentrations can prevent aggregation and improve catalyst performance. | Enhanced catalyst turnover and improved stereoselectivity. |
Ruthenium Tetroxide-Catalyzed Oxidative Degradation
Issue: Incomplete oxidation of the benzene ring or low yield of the carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst deactivation. | Use a biphasic solvent system, typically containing acetonitrile (e.g., CCl₄/CH₃CN/H₂O). Acetonitrile can act as a co-ligand, preventing the formation of insoluble, inactive ruthenium species.[5] | Maintained catalytic activity throughout the reaction, leading to complete conversion of the starting material and higher product yield. |
| Insufficient co-oxidant. | Ensure a sufficient stoichiometric excess of the co-oxidant (e.g., sodium periodate, NaIO₄) is used to regenerate the active RuO₄ catalyst throughout the reaction.[5][6] | Complete oxidation of the aromatic ring to the desired carboxylic acid. |
| Low reactivity of the aromatic ring. | If the aromatic ring is substituted with electron-withdrawing groups, it may be resistant to oxidation. Ensure the substrate is designed with an electron-rich or neutral phenyl group to facilitate oxidation. | Successful and efficient oxidative cleavage of the aromatic ring. |
| Over-oxidation or side reactions. | Carefully control the reaction temperature, as ruthenium tetroxide is a very powerful oxidant.[6] Monitor the reaction progress closely to avoid degradation of other functional groups in the molecule. | Selective oxidation of the phenyl group to the carboxylic acid with minimal formation of byproducts. |
Quantitative Data Summary
The following table summarizes the reported overall yields for the total synthesis of this compound and typical yields for the key reaction types.
| Synthesis/Reaction Step | Reported/Typical Yield | Reference |
| Total Synthesis of this compound (Improved) | 20% (11 steps) | [1] |
| Total Synthesis of this compound | 13% (17 steps) | [1] |
| Arndt-Eistert Homologation | 50-80% | [7] |
| Asymmetric Henry Reaction | Can be >90% | [4][8] |
| RuO₄-catalyzed Phenyl Oxidation | 50-60% | [5] |
Experimental Protocols
General Procedure for Arndt-Eistert Homologation
-
The starting carboxylic acid is converted to its corresponding acid chloride using a standard reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
In a separate flask, a freshly prepared ethereal solution of diazomethane is cooled to 0 °C.
-
The acid chloride, dissolved in an anhydrous, inert solvent (e.g., diethyl ether), is added dropwise to the diazomethane solution at 0 °C. Two equivalents of diazomethane are typically used to neutralize the generated HCl.[7]
-
After the reaction is complete (monitored by TLC or gas evolution ceases), the excess diazomethane is quenched carefully with acetic acid.
-
The resulting α-diazoketone is then subjected to Wolff rearrangement in the presence of a catalyst (e.g., Ag₂O) and a nucleophile (e.g., water) to yield the homologated carboxylic acid. The reaction is often heated to facilitate the rearrangement.[3]
General Procedure for Asymmetric Henry (Nitroaldol) Reaction
-
To a solution of the chiral catalyst (e.g., a copper(II)-bis(oxazoline) complex) in a suitable solvent (e.g., THF or ethanol) at the desired temperature (e.g., 0 °C or room temperature), the aldehyde substrate is added.
-
The nitroalkane is then added to the reaction mixture.
-
The reaction is stirred for the required time, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired β-nitro alcohol.
General Procedure for Ruthenium Tetroxide-Catalyzed Oxidative Degradation
-
The aromatic substrate is dissolved in a biphasic solvent system, typically a mixture of carbon tetrachloride, acetonitrile, and water.[5]
-
A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the mixture.
-
A stoichiometric excess of a co-oxidant, such as sodium periodate (NaIO₄), is added portion-wise to the vigorously stirred mixture, maintaining the reaction temperature at or below room temperature.[5][6]
-
The reaction progress is monitored by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Upon completion, the reaction is quenched by the addition of a mild reducing agent (e.g., isopropanol) to destroy any remaining oxidant.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude carboxylic acid is then purified, often by recrystallization or column chromatography.
Visualizations
Caption: Overall workflow for the improved total synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. connectsci.au [connectsci.au]
Technical Support Center: Optimizing Culture Conditions for Pseudomonas fluorescens
Disclaimer: The following guidelines and protocols are based on general knowledge of Pseudomonas fluorescens. Optimal conditions for the specific strain YK-437 may vary and require further empirical optimization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Pseudomonas fluorescens.
Troubleshooting Guide
This section addresses common issues encountered during the cultivation of P. fluorescens.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Growth | Inappropriate growth medium | Ensure the medium contains a suitable carbon source (e.g., glycerol, citrate, or succinate) and nitrogen source (e.g., peptone, yeast extract, or ammonium salts). King's B or Luria-Bertani (LB) media are common starting points. |
| Incorrect temperature | P. fluorescens generally grows well between 25-30°C.[1] Incubation outside this range can inhibit growth. | |
| Inadequate aeration | Provide vigorous shaking (150-200 rpm) for liquid cultures to ensure sufficient oxygen supply, as P. fluorescens is a strict aerobe.[2] | |
| pH of the medium is not optimal | The optimal pH for growth is typically between 6.0 and 7.0. Adjust the pH of the medium before inoculation. | |
| Inoculum is not viable | Use a fresh, actively growing starter culture. If using a frozen stock, ensure it was stored correctly (e.g., at -80°C with a cryoprotectant like glycerol). | |
| Inconsistent Results Between Batches | Variation in media preparation | Prepare media consistently, ensuring all components are fully dissolved and the final pH is correct. Use high-quality reagents. |
| Differences in inoculum size or age | Standardize the inoculum volume and ensure the starter culture is in the same growth phase (e.g., mid-logarithmic) for each experiment. | |
| Fluctuations in incubator conditions | Regularly check and calibrate incubator temperature and shaker speed to ensure consistency. | |
| Contamination of Cultures | Poor aseptic technique | Strictly follow aseptic techniques during media preparation, inoculation, and sampling. Work in a laminar flow hood when possible. |
| Contaminated media or reagents | Autoclave all media and equipment properly. Use sterile, disposable plasticware. | |
| Contaminated incubator | Regularly clean and disinfect the incubator to prevent the spread of contaminating microorganisms. | |
| Low Yield of Secondary Metabolites | Suboptimal culture conditions | Optimize parameters such as temperature, pH, aeration, and media composition. For example, glycerol has been shown to be a good carbon source for the production of certain secondary metabolites.[1] |
| Incorrect timing of harvest | The production of secondary metabolites is often growth phase-dependent, typically occurring in the late logarithmic or stationary phase. Determine the optimal harvest time by performing a time-course experiment. | |
| Genetic instability of the strain | Repeated subculturing can sometimes lead to a loss of desired phenotypes. It is advisable to go back to the original frozen stock periodically. |
Frequently Asked Questions (FAQs)
Q1: What is a standard medium for growing Pseudomonas fluorescens?
A1: King's B medium and Luria-Bertani (LB) medium are commonly used for the routine cultivation of P. fluorescens. For optimizing secondary metabolite production, a minimal salts medium supplemented with a specific carbon source like glycerol may be more appropriate.
Q2: What are the optimal temperature and aeration conditions for liquid cultures?
A2: P. fluorescens is typically grown at 25-30°C with vigorous shaking at 150-200 rpm to ensure adequate aeration.[1]
Q3: How can I accurately measure the growth of my P. fluorescens culture?
A3: The most common method is to measure the optical density (OD) at 600 nm using a spectrophotometer. This can be correlated with the number of viable cells (Colony Forming Units per milliliter, CFU/mL) by plating serial dilutions of the culture on a suitable solid medium.
Q4: My P. fluorescens culture is not producing the desired fluorescent pigment. What could be the reason?
A4: The production of the fluorescent pigment, pyoverdine, is often induced under iron-limiting conditions. Ensure your medium does not contain excessive iron. King's B medium is specifically designed to enhance the production of this pigment.
Q5: How should I store my Pseudomonas fluorescens strains for long-term use?
A5: For long-term storage, it is recommended to prepare glycerol stocks. This involves mixing a fresh liquid culture with sterile glycerol to a final concentration of 15-20% and storing it at -80°C.
Experimental Protocols
Protocol 1: Preparation of a Starter Culture
-
Aseptically transfer a single colony of P. fluorescens from a fresh agar plate into a sterile culture tube containing 5 mL of a suitable liquid medium (e.g., LB or King's B).
-
Incubate the tube overnight at 28°C with shaking at 180 rpm.
-
This overnight culture will serve as the starter culture (inoculum) for larger-scale experiments.
Protocol 2: Determination of a Bacterial Growth Curve
-
Inoculate a flask containing 100 mL of the desired liquid medium with 1 mL of the starter culture.
-
Incubate the flask at the desired temperature (e.g., 28°C) with shaking (e.g., 180 rpm).
-
Aseptically withdraw a 1 mL sample from the culture at regular time intervals (e.g., every 1-2 hours).
-
Measure the optical density of the sample at 600 nm (OD600) using a spectrophotometer. Use sterile medium as a blank.
-
To determine the viable cell count (CFU/mL) , perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 28°C for 24-48 hours and count the number of colonies.
-
Plot the OD600 and/or log(CFU/mL) values against time to generate the growth curve.
Protocol 3: Quantification of a Secondary Metabolite (General Protocol)
-
Grow P. fluorescens in a suitable production medium under optimized conditions.
-
Collect culture samples at different time points corresponding to different growth phases.
-
Separate the cells from the culture supernatant by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Extract the secondary metabolite from the supernatant using an appropriate organic solvent (e.g., ethyl acetate). The choice of solvent will depend on the chemical properties of the metabolite.
-
Concentrate the extract under reduced pressure (e.g., using a rotary evaporator).
-
Analyze the extract using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against a known standard.
Signaling Pathway and Experimental Workflow Diagrams
GacS/GacA Two-Component Regulatory System
The GacS/GacA two-component system is a key global regulatory pathway in Pseudomonas fluorescens that controls the expression of genes involved in secondary metabolism, biofilm formation, and virulence. An unknown environmental signal is detected by the sensor kinase GacS, which then autophosphorylates. The phosphate group is subsequently transferred to the response regulator GacA.[1][3] Phosphorylated GacA acts as a transcriptional activator for small non-coding RNAs (like RsmX, RsmY, and RsmZ), which in turn sequester the translational repressor protein RsmA. This relieves the repression on target mRNAs, allowing for the production of secondary metabolites and other factors.[1]
Caption: The GacS/GacA signaling pathway in Pseudomonas fluorescens.
Experimental Workflow for Growth Curve Determination
The following diagram illustrates the key steps involved in generating a bacterial growth curve. This process is fundamental for understanding the growth dynamics of P. fluorescens under specific culture conditions.
Caption: Workflow for determining a bacterial growth curve.
References
Stability issues of Sperabillin C in solution
Technical Support Center: Sperabillin C
Disclaimer: Publicly available data on the solution stability of this compound is limited. This guide is based on general principles for handling antibiotics with similar chemical features. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is an antibacterial antibiotic with the chemical formula C15H27N5O3. Its structure contains multiple amide bonds and a conjugated diene system. These chemical features suggest potential susceptibility to:
-
Hydrolysis: The amide and amidine groups can be cleaved by water, a reaction that is often accelerated by acidic or basic pH.
-
Oxidation: The conjugated double bonds in the hexadienoyl moiety may be prone to oxidation.
-
Photodegradation: Molecules with conjugated systems can be sensitive to light.
Q2: How should I prepare and store stock solutions of this compound?
While specific instructions should be obtained from the supplier's Certificate of Analysis, the following general best practices are recommended:
-
Reconstitution: Use a high-purity, sterile solvent recommended by the supplier (e.g., sterile water, DMSO).
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Storage Temperature: For long-term storage, flash-freeze aliquots and store them at -80°C. For short-term storage (a few weeks), -20°C may be acceptable. Avoid storing solutions at 4°C for extended periods.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light.
Q3: What factors in my experiment could cause this compound to degrade?
Several factors can impact the stability of this compound in your working solution:
-
pH: Extreme pH (highly acidic or alkaline) can rapidly catalyze the hydrolysis of amide bonds. The optimal pH for stability is often near neutral but must be determined experimentally.
-
Temperature: Higher temperatures accelerate chemical degradation. If your experiment runs for a long time, consider if the temperature could be a factor.
-
Buffer Components: Some buffer components can react with the compound. For example, phosphate buffers can sometimes catalyze hydrolysis.
-
Presence of Oxidizing Agents: Avoid components in your media that could act as oxidizing agents. Ensure high-purity water and reagents are used.
-
Exposure to Light: If your experimental setup is exposed to ambient or UV light, it could contribute to degradation.
Q4: How can I detect if my this compound solution has degraded?
Degradation may be indicated by:
-
Visual Changes: Cloudiness, precipitation, or a change in color of the solution.
-
Loss of Biological Activity: Inconsistent or reduced antibacterial effect in your assays.
-
Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or poor results in my bioassay. | This compound may be degrading in your stock solution or under your experimental conditions. | 1. Prepare a fresh stock solution of this compound from powder.2. Run a simple stability check: compare the activity of a freshly prepared working solution to one that has been incubated under your experimental conditions (time, temperature, media) for the duration of your assay.3. If stability is an issue, consider modifying the experimental protocol (e.g., reducing incubation time, adjusting pH). |
| I see precipitation in my stock solution upon thawing. | The compound may have limited solubility in the chosen solvent, or the concentration may be too high. Freeze-thaw cycles can also promote precipitation. | 1. Ensure you have not exceeded the solubility limit for this compound in your solvent.2. Try gentle warming (if the compound is heat-stable) or vortexing to redissolve.3. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.4. If the precipitate does not redissolve, it may be a degradant. Do not use the solution. |
| My working solution changes color or becomes cloudy over time. | This is a strong indicator of chemical degradation or precipitation. | 1. Discard the solution immediately.2. Re-evaluate your solution preparation and experimental conditions (pH, buffer, temperature, light exposure).3. Perform a preliminary stability test (see Experimental Protocols) to identify stable conditions for your experiment. |
Data Presentation
The following tables are templates for presenting data from your own stability studies.
Table 1: Hypothetical Stability of this compound (1 mg/mL) under Various Storage Conditions
| Storage Condition | Solvent | Day 0 (% Peak Area) | Day 1 (% Peak Area) | Day 7 (% Peak Area) | Day 30 (% Peak Area) |
| 4°C | Water, pH 7.0 | 100% | 98.5% | 91.2% | 75.4% |
| -20°C | Water, pH 7.0 | 100% | 99.8% | 99.1% | 96.5% |
| -80°C | Water, pH 7.0 | 100% | 100% | 99.8% | 99.5% |
| -20°C | DMSO | 100% | 100% | 99.5% | 98.8% |
Table 2: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 4 hours | 45% | 3 |
| 0.1 M NaOH | 1 hour | 85% | 5 |
| 5% H₂O₂ | 24 hours | 30% | 2 |
| Heat (80°C) | 48 hours | 60% | 4 |
| Light (UV) | 24 hours | 15% | 1 |
Experimental Protocols
Protocol 1: Basic Stability Assessment by HPLC
This protocol helps determine the stability of this compound in a specific solution over time.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Test Solution: Dilute the stock solution to the final experimental concentration (e.g., 50 µg/mL) in the buffer or medium you intend to test (e.g., PBS pH 7.4).
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the test solution into a validated HPLC system. Record the peak area of the this compound peak.
-
Incubate: Store the test solution under the desired conditions (e.g., 4°C, 25°C, 37°C), protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area. A loss of >10% is generally considered significant degradation.
Protocol 2: Forced Degradation (Stress Testing) Study
This study intentionally degrades the sample to understand potential degradation pathways.
-
Prepare Samples: Prepare several vials of this compound solution (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at room temperature.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Add 3-5% hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Stress: Heat the solution at 60-80°C.
-
Photolytic Stress: Expose the solution to direct UV light.
-
-
Monitor and Analyze: Take samples at various time points (e.g., 1, 4, 8, 24 hours). Neutralize acid/base samples before injection. Analyze all samples by HPLC to observe the degradation of the parent peak and the formation of new peaks.
Visualizations
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a time-course stability study.
Technical Support Center: Enhancing the Solubility of Sperabillin C for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sperabillin C for bioassay applications. Given the limited specific solubility data for this compound, this guide offers general strategies for working with hydrophobic compounds, emphasizing the need for empirical testing to determine the optimal solubilization method for your specific experimental setup.
Troubleshooting Guide
Issue: this compound is not dissolving in aqueous buffers.
This compound is a complex organic molecule and may exhibit poor solubility in neutral aqueous solutions. The following steps provide a systematic approach to achieving a clear solution suitable for your bioassays.
Step 1: Initial Solvent Selection
For hydrophobic compounds, it is often necessary to first dissolve them in an organic solvent before preparing an aqueous stock solution.
-
Recommended Organic Solvents: Start with common, water-miscible organic solvents.
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Experimental Protocol: Small-Scale Solubility Test
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a small volume of the chosen organic solvent (e.g., 100 µL) to create a concentrated stock solution.
-
Vortex or sonicate gently to aid dissolution.
-
Observe for complete dissolution. If the compound does not dissolve, cautiously add more solvent in small increments, keeping track of the final concentration.
Step 2: Preparation of Aqueous Working Solutions
Once a concentrated stock in an organic solvent is achieved, it can be diluted into your aqueous assay buffer.
Experimental Protocol: Preparing Aqueous Dilutions
-
Start with your desired final concentration of this compound in the bioassay.
-
Calculate the volume of the organic stock solution needed. Crucially, ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤1% for DMSO).
-
Add the calculated volume of the this compound organic stock solution to your pre-warmed (if appropriate for your assay) aqueous buffer.
-
Vortex immediately and thoroughly to ensure rapid and uniform mixing, which can prevent precipitation.
Decision Workflow for Initial Solubility Testing
Caption: Workflow for initial solubility testing of this compound.
Issue: Precipitation occurs when diluting the organic stock into aqueous buffer.
This is a common issue when the compound is significantly less soluble in the aqueous phase.
Troubleshooting Strategies:
-
Reduce the Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Process:
-
Vigorous Mixing: Ensure immediate and thorough mixing upon adding the organic stock to the aqueous buffer.
-
Temperature: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. However, be mindful of the thermal stability of this compound and your assay components.
-
-
Use of Solubilizing Agents (Co-solvents and Surfactants): These agents can help to keep hydrophobic compounds in solution.
-
Co-solvents: Polyethylene glycol 400 (PEG 400) can be mixed with water and ethanol to improve solubility.[1]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are often used in cell culture applications.[1] Cremophor® EL is another option for parenteral administration.[1]
-
Cyclodextrins: HPBCD or SBE7BCD can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Important Consideration: Always test the effect of any solubilizing agent on your specific bioassay in a control experiment to ensure it does not interfere with the results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on general practices for hydrophobic compounds, Dimethyl sulfoxide (DMSO) is a common and effective starting solvent.[1][2] It is miscible with water and generally well-tolerated in many bioassays at low concentrations (typically <1%).[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated concentration of DMSO is cell-line dependent. While some robust cell lines can tolerate up to 1%, it is best practice to keep the final concentration at or below 0.5%, and ideally as low as 0.1%, to minimize solvent-induced artifacts.[1][3] Always run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your assay.
Q3: My compound precipitates out of the DMSO stock solution upon storage or freeze-thaw cycles. What can I do?
A3: Compound precipitation from DMSO stocks can occur, especially with compounds that are only marginally soluble even in DMSO.[3]
-
Storage: Store stock solutions at the recommended temperature, protected from light and moisture. For some compounds, storage at -20°C or -80°C is standard.
-
Before Use: Always bring the stock solution to room temperature and vortex thoroughly before making dilutions. Visually inspect for any precipitate. If precipitate is present, gentle warming and sonication may help to redissolve it.
-
Fresh Preparations: For critical experiments, preparing fresh stock solutions is the most reliable approach to ensure accurate concentrations.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication in a water bath can be a useful technique to aid in the dissolution of sparingly soluble compounds. However, use it judiciously as prolonged or high-energy sonication can potentially degrade the compound. Use short bursts of sonication and keep the sample cool to minimize degradation.
Q5: Are there alternative formulation strategies to enhance the bioavailability of this compound for in vivo studies?
A5: For in vivo applications, formulation strategies are critical for enhancing the solubility and bioavailability of hydrophobic compounds. These can include:
-
Co-solvent systems: Mixtures of water, ethanol, and polyethylene glycols are often used.[1]
-
Micellar formulations: Amphiphilic block copolymers can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous environments.
-
Liposomes: These are lipid-based vesicles that can carry both hydrophilic and hydrophobic drugs.
The choice of formulation will depend on the route of administration and the specific requirements of the study.
Quantitative Data Summary
| Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Assay Concentration | Notes |
| DMSO | 10-30 mM[3] | ≤ 0.5% (ideally ≤ 0.1%)[1][3] | Widely used, but can be toxic to some cells at higher concentrations. |
| DMF | Varies | Assay dependent | Can be a good alternative to DMSO. |
| Ethanol | Varies | Assay dependent | Generally well-tolerated by many cell lines at low concentrations. |
| Methanol | Varies | Assay dependent | Can be more toxic than ethanol. |
| Acetonitrile | Varies | Assay dependent | Used for analytical purposes; less common in cell-based assays. |
Signaling Pathway and Workflow Diagrams
Logical Flow for Advanced Troubleshooting of Solubility Issues
Caption: Advanced troubleshooting workflow for this compound solubility.
References
Technical Support Center: Arndt-Eistert Homologation in Sperabillin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Arndt-Eistert homologation in the synthesis of Sperabillin and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Arndt-Eistert homologation in the total synthesis of Sperabillin?
The Arndt-Eistert homologation is a crucial step in the total synthesis of Sperabillin A and C. It is employed to extend the carbon chain of an N-protected α-amino acid, specifically N-Boc-O-methyl-L-tyrosine, to its corresponding β-amino acid.[1] This homologated β-amino acid then serves as a key building block for constructing the core structure of the Sperabillin molecule.
Q2: What are the general steps involved in the Arndt-Eistert homologation?
The Arndt-Eistert synthesis is a three-step process:
-
Activation of the Carboxylic Acid: The starting carboxylic acid is converted into a more reactive acyl chloride.
-
Formation of a Diazoketone: The acyl chloride reacts with diazomethane to form an α-diazoketone intermediate.[2][3]
-
Wolff Rearrangement: The diazoketone undergoes a rearrangement, typically catalyzed by a metal such as silver(I), to form a ketene. This ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the desired homologous carboxylic acid, ester, or amide, respectively.[2][4][5]
Q3: What are the most common side reactions observed during the Arndt-Eistert homologation?
The most frequently encountered side reactions include:
-
Formation of α-chloromethylketones: This occurs if the hydrochloric acid (HCl) generated during the formation of the diazoketone is not effectively neutralized. An excess of diazomethane or the addition of a non-nucleophilic base like triethylamine is used to prevent this.[3]
-
O-H Insertion Products: During the Wolff rearrangement, the intermediate carbene can react with solvents like methanol, leading to O-H insertion byproducts.[5]
-
Diketene Formation: The highly reactive ketene intermediate can dimerize to form diketenes if not efficiently trapped by a nucleophile.[2]
Q4: Are there safer alternatives to using diazomethane in this reaction?
Yes, due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. Trimethylsilyldiazomethane (TMSCHN2) is a commonly used, non-explosive substitute.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the Arndt-Eistert homologation step in Sperabillin synthesis.
Problem 1: Low Yield of the Homologated β-Amino Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete formation of the acid chloride. | Ensure the complete conversion of the carboxylic acid to the acid chloride by using an appropriate excess of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and allowing for sufficient reaction time. | The Arndt-Eistert reaction requires a reactive acyl chloride for efficient reaction with diazomethane. |
| Insufficient diazomethane. | Use at least two equivalents of diazomethane. The first equivalent reacts with the acyl chloride, and the second neutralizes the HCl byproduct.[6] | Inadequate neutralization of HCl can lead to the formation of an α-chloromethylketone side product, reducing the yield of the desired diazoketone. |
| Inefficient Wolff Rearrangement. | Optimize the catalyst (e.g., silver benzoate, silver oxide) and reaction temperature. Photochemical conditions can also be explored for the Wolff rearrangement.[7][8] | The Wolff rearrangement is critical for the formation of the ketene intermediate. The choice of catalyst and conditions can significantly impact the reaction efficiency. |
| Poor trapping of the ketene intermediate. | Ensure a sufficient concentration of the nucleophile (e.g., water or an alcohol) is present to trap the ketene as it is formed. | The highly reactive ketene can undergo side reactions like dimerization if not promptly captured by a nucleophile.[2] |
Problem 2: Formation of α-chloromethylketone Side Product
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient neutralization of HCl. | Add a non-nucleophilic base, such as triethylamine, to the reaction mixture along with diazomethane (Newman-Beal modification).[3] | Triethylamine will scavenge the HCl produced, preventing it from reacting with the diazoketone intermediate. |
| Use of only one equivalent of diazomethane. | Increase the amount of diazomethane to at least two equivalents. | The second equivalent of diazomethane acts as a proton sponge to neutralize the generated HCl.[6] |
Problem 3: Difficulty in Isolating the Diazoketone Intermediate
| Potential Cause | Troubleshooting Step | Rationale |
| Instability of the diazoketone. | Most α-diazoketones derived from amino acids are stable enough for isolation by column chromatography.[2] However, if instability is suspected, proceed to the Wolff rearrangement step without isolating the intermediate. | Direct use of the crude diazoketone can avoid potential degradation during purification. |
| Excess diazomethane complicating purification. | After the reaction with the acyl chloride, excess diazomethane can be quenched by the careful addition of a small amount of acetic acid.[2] | This removes the volatile and reactive diazomethane, simplifying the workup and purification process. |
Experimental Protocols
General Protocol for Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine
This protocol is a general representation and may require optimization for specific laboratory conditions.
-
Acid Chloride Formation:
-
Dissolve N-Boc-O-methyl-L-tyrosine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Diazoketone Formation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared solution of diazomethane (at least 2.0 equiv) in diethyl ether until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 2-4 hours.
-
(Optional) Quench excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone, which may be purified by column chromatography or used directly in the next step.
-
-
Wolff Rearrangement and Ketene Trapping:
-
Dissolve the crude or purified diazoketone in a suitable solvent (e.g., dioxane, THF, methanol).
-
Add the nucleophile (e.g., water for the acid, an alcohol for the ester).
-
Add a catalytic amount of silver benzoate (0.1-0.2 equiv) or silver(I) oxide (0.1-0.2 equiv).
-
Heat the reaction mixture (typically 50-80 °C) or expose it to UV light until the evolution of nitrogen gas ceases and the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, filter the reaction mixture to remove the silver catalyst.
-
Concentrate the filtrate and purify the resulting β-amino acid derivative by standard methods (e.g., crystallization or column chromatography).
-
Visualizations
Caption: Workflow of the Arndt-Eistert homologation with potential side reactions.
Caption: Troubleshooting logic for low yield in the Arndt-Eistert homologation.
References
- 1. researchgate.net [researchgate.net]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Purification for Sperabillin C Isomers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the High-Performance Liquid Chromatography (HPLC) purification of Sperabillin C isomers. The following guides and frequently asked questions (FAQs) address common issues encountered during the separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I might encounter?
A1: The most commonly encountered isomer of this compound is Sperabillin A. This compound is the (2E,4E)-isomer of the 2,4-hexadienoyl moiety, while Sperabillin A is the (2E,4Z)-isomer.[1] These are geometric isomers, which are a type of diastereomer. Additionally, the core structure of Sperabillins contains two chiral centers at the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid moiety. This can give rise to other diastereomers if the synthesis is not stereospecific.
Q2: What is a recommended starting point for an HPLC method to separate this compound isomers?
A2: A good starting point is a reversed-phase HPLC method using a C18 column. Since this compound and its isomers are polar compounds, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is recommended. A shallow gradient elution is often necessary to achieve optimal separation of these closely related isomers.
Q3: How can I improve the resolution between this compound isomers?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Vary the organic modifier (acetonitrile vs. methanol) and the buffer composition (e.g., phosphate or acetate buffer) and pH. Fine-tuning the gradient slope is also crucial.
-
Change the stationary phase: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities for geometric isomers.
-
Adjust the temperature: Modifying the column temperature can alter the selectivity and efficiency of the separation. Experiment with temperatures between 25°C and 40°C.
-
Lower the flow rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Q4: My peaks for this compound isomers are broad. What could be the cause?
A4: Peak broadening can be caused by several factors, including:
-
Column degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
High sample concentration: Overloading the column can lead to broad, asymmetric peaks. Try injecting a more dilute sample.
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the Sperabillins, it can cause peak broadening. Ensure the pH is at least 1.5-2 units away from the pKa.
-
Extra-column volume: Excessive tubing length or a large flow cell in the detector can contribute to peak broadening.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of this compound isomers.
Problem 1: Poor or No Separation of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | 1. Change organic modifier: If using methanol, switch to acetonitrile, or vice versa. They offer different selectivities. 2. Adjust buffer pH: Modify the pH of the aqueous phase to alter the ionization state of the analytes. 3. Optimize gradient: Decrease the gradient slope to enhance separation. |
| Unsuitable stationary phase | 1. Try a different C18 column: Not all C18 columns are the same. A column with a different end-capping or carbon load may provide better selectivity. 2. Use a phenyl-type column: Phenyl columns can provide alternative selectivity for compounds with double bonds. |
| Temperature not optimized | Increase or decrease the column temperature in 5°C increments to see if it improves resolution. |
Problem 2: Peak Splitting or Shoulder Peaks
| Possible Cause | Suggested Solution |
| Co-elution of isomers | The split peak may actually be two closely eluting isomers. Further optimize the mobile phase or gradient to improve separation. |
| Sample solvent incompatibility | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed, inject a smaller volume. |
| Column contamination or void | 1. Flush the column: Use a strong solvent to wash the column. 2. Reverse flush the column: Disconnect the column from the detector and flush in the reverse direction. 3. Replace the column: If the problem persists, the column may be irreversibly damaged. |
| Injector issues | Inspect the injector for blockages or leaks. Ensure the injection volume is reproducible. |
Problem 3: Unstable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile phase preparation inconsistency | Prepare fresh mobile phase daily and ensure accurate pH measurement and composition. Degas the mobile phase thoroughly. |
| Pump malfunction | Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for this compound Isomer Separation
This protocol provides a starting point for the analytical separation of this compound isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 25% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Protocol 2: Preparative Reversed-Phase HPLC for this compound Isomer Purification
This protocol is for scaling up the analytical separation for purification.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical run, typically a shallow gradient around the elution point of the isomers. |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 260 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Visualizations
References
Technical Support Center: Purifying Synthetic Sperabillin C
Disclaimer: Information on "Sperabillin C" is limited in publicly available scientific literature.[1][2] This guide uses general principles and common challenges encountered in the purification of complex synthetic molecules, particularly alkaloids and other natural products, to provide a framework for increasing the purity of synthetic this compound.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My crude synthetic this compound shows multiple spots on TLC, even after initial workup. What are the likely impurities?
A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds in your crude product. For complex syntheses like that of this compound, these impurities can stem from various sources:
-
Unreacted Starting Materials: The synthesis may not have gone to completion, leaving residual starting materials.
-
Reaction Intermediates: Intermediates from the multi-step synthesis may be present if subsequent reactions were not efficient.[6][]
-
Byproducts: Side reactions can generate structurally similar molecules that are challenging to separate.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis can contaminate the final product.[6]
-
Degradation Products: this compound might be unstable under the reaction or workup conditions, leading to degradation.
Q2: I'm struggling to remove a persistent impurity with a very similar Rf value to this compound. What purification techniques are most effective?
A2: When dealing with impurities that have similar polarity to your target compound, standard chromatographic techniques may be insufficient. Consider the following advanced or alternative methods:
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can offer superior separation for compounds with minor structural differences.
-
Ion-Exchange Chromatography: If this compound and its impurities have different acidic or basic functional groups, ion-exchange chromatography can be highly effective.[8] For basic compounds like many alkaloids, a Strong Cation Exchange (SCX) column can be used in a "catch-and-release" mode.[8]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in solution.
-
pH Gradient Extraction: The basicity of different alkaloids can be exploited for separation. By dissolving the mixture in an organic solvent and extracting with aqueous acid at varying pH levels, compounds can be selectively moved into the aqueous phase.
Q3: My final product has low purity (<95%) after column chromatography. What could be going wrong?
A3: Several factors can lead to poor purification outcomes with column chromatography:
-
Improper Solvent System: The chosen eluent may not have the optimal polarity to resolve your compound from impurities. It's crucial to first develop a good separation on TLC.
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to inefficient separation.
-
Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel. If you suspect this, you can use deactivated silica or an alternative stationary phase like alumina.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of synthetic this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | The compound may be partially soluble in the aqueous layer during workup. | Check all aqueous layers by TLC before discarding them. |
| The product might be lost on the stationary phase during chromatography. | Ensure the compound is fully eluted from the column. A more polar solvent flush at the end can be helpful. | |
| The compound may have degraded during purification. | Test the stability of your compound to the purification conditions (e.g., acid/base exposure, prolonged heat).[9] | |
| Product Appears as a Streak on TLC | The sample is overloaded on the TLC plate. | Dilute the sample and re-spot. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[10] | |
| Inconsistent Product Quality Between Batches | Variations in raw materials or reaction conditions. | Review the specifications of your starting materials and ensure consistent reaction parameters (temperature, time, etc.).[11] |
| Cross-contamination between different reaction batches. | Ensure thorough cleaning of all glassware and equipment between runs.[11] | |
| Presence of Heavy Metals | Leaching from manufacturing equipment or contamination from catalysts. | Use high-purity reagents and solvents. If metal contamination is suspected, treatment with metal scavengers may be necessary. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (a non-polar solvent).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of synthetic compounds.
Troubleshooting Low Purity After Chromatography
Caption: A decision tree for troubleshooting low purity in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid Separation - Lifeasible [lifeasible.com]
- 4. Purification of Alkaloidal Extract [epharmacognosy.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. How To [chem.rochester.edu]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potency of Sperabillin C versus Sperabillin A
A detailed examination of the available data on the antibacterial activities of Sperabillin C and Sperabillin A, two members of the sperabillin family of antibiotics produced by Pseudomonas fluorescens, reveals distinct profiles in their efficacy against various bacterial strains. While both compounds exhibit broad-spectrum activity, subtle structural differences appear to influence their potency.
Sperabillins are a group of antibacterial agents that have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Among them, Sperabillin A has been noted for its inhibitory action on essential cellular processes in Escherichia coli, including the biosynthesis of DNA, RNA, protein, and the cell wall. This multi-targeted mechanism suggests a complex mode of action that contributes to its antibacterial effect.
While direct comparative studies providing extensive quantitative data are limited in publicly available literature, analysis of related research on sperabillin derivatives offers insights into the structure-activity relationships that likely govern the differences in potency between Sperabillin A and C. Modifications to the core sperabillin structure have been shown to significantly impact antibacterial efficacy, indicating that the specific chemical moieties of each analogue are critical determinants of their activity.
Quantitative Comparison of Antibacterial Activity
Experimental Protocols
The standard method for determining the antibacterial efficacy of compounds like sperabillins involves the measurement of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following is a generalized protocol based on standard microbiological practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method.
-
Bacterial Strain Preparation: Pure cultures of the test bacteria are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, usually around 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A serial two-fold dilution of each sperabillin compound (A and C) is prepared in the broth medium in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the sperabillin that completely inhibits visible bacterial growth.
Mechanism of Action and Cellular Pathways
The precise mechanism of action for this compound has not been extensively detailed in available research. However, for Sperabillin A, a broader inhibitory effect has been documented.
Sperabillin A has been shown to interfere with multiple critical biosynthetic pathways within Escherichia coli. This suggests that its antibacterial activity is not limited to a single target but rather involves a cascade of effects on cellular function.
Below is a conceptual workflow illustrating the general process of evaluating the antibacterial activity of Sperabillin A and C.
Figure 1. Workflow for MIC determination.
The following diagram illustrates the known high-level mechanism of action for Sperabillin A.
Figure 2. Sperabillin A mechanism.
Comparative Analysis of Sperabillin C and Piperacillin/Tazobactam: A Guide for Researchers
A detailed examination of the novel amidine antibiotic, Sperabillin C, in comparison to the widely used β-lactam/β-lactamase inhibitor combination, Piperacillin/Tazobactam, reveals distinct differences in their mechanisms of action and in vitro efficacy against key bacterial pathogens. This guide provides a comprehensive analysis of available data to inform researchers, scientists, and drug development professionals.
This compound, a member of the amidine class of antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In contrast, Piperacillin, a ureidopenicillin, exerts its effect by inhibiting bacterial cell wall synthesis and is frequently combined with the β-lactamase inhibitor Tazobactam to counter resistance. This comparative analysis delves into their respective antibacterial profiles, mechanisms of action, and the experimental methodologies used to determine their efficacy.
Mechanism of Action: A Tale of Two Targets
This compound's mechanism of action, while not fully elucidated for this specific compound, is believed to be multifactorial, a characteristic of the broader sperabillin family. The related compound, Sperabillin A, has been shown to inhibit the synthesis of DNA, RNA, protein, and the cell wall in Escherichia coli, suggesting multiple cellular targets. This multi-pronged attack may contribute to its broad spectrum of activity and potentially a lower propensity for the development of resistance.
Piperacillin, on the other hand, has a well-defined mechanism of action. As a β-lactam antibiotic, it mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, irreversibly acylating the active site of penicillin-binding proteins (PBPs). This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis. Tazobactam, a β-lactamase inhibitor, protects Piperacillin from degradation by a wide range of bacterial β-lactamase enzymes, thus extending its spectrum of activity.
In Vitro Antibacterial Activity: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and Piperacillin/Tazobactam against key Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (µg/mL)
| Organism | Strain | MIC |
| Staphylococcus aureus | Smith | 3.13 |
| 209P | 3.13 | |
| Escherichia coli | NIHJ | 3.13 |
| K-12 | 3.13 | |
| Pseudomonas aeruginosa | NCTC 10490 | 1.56 |
| Ps-1 | 1.56 |
Data extracted from Katayama et al., 1992, The Journal of Antibiotics.
Table 2: Minimum Inhibitory Concentration (MIC) Range, MIC₅₀, and MIC₉₀ of Piperacillin/Tazobactam (µg/mL)
| Organism | MIC Range | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MSSA) | 0.25 - 4 | 0.5 | 1 |
| Escherichia coli | ≤0.06 - >64 | 0.25 | 4 |
| Pseudomonas aeruginosa | ≤0.06 - >64 | 4 | 32 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from various surveillance studies.
Experimental Protocols: Determining a Critical Value
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide for Piperacillin/Tazobactam is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). While the specific protocol for the early studies on this compound may have differed slightly, the fundamental principles are similar.
Broth Microdilution Method (CLSI Guideline M07)
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions (typically 35°C for 16-20 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Diagram 1: Workflow for Broth Microdilution MIC Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Visualizing the Mechanisms of Action
The distinct mechanisms of action of this compound and Piperacillin can be visualized to better understand their cellular targets.
Diagram 2: Proposed Multi-Target Mechanism of Sperabillins
Caption: Sperabillins exhibit a multi-target mechanism of action.
Diagram 3: Mechanism of Action of Piperacillin/Tazobactam
Caption: Piperacillin inhibits cell wall synthesis, protected by Tazobactam.
Conclusion
This compound, a novel amidine antibiotic, presents a promising broad-spectrum profile with a multi-target mechanism of action that differs significantly from the established β-lactam antibiotic, Piperacillin. The available in vitro data suggests potent activity against key pathogens, including P. aeruginosa. Further research, including more extensive MIC testing against a wider range of contemporary clinical isolates and in vivo efficacy studies, is warranted to fully understand the therapeutic potential of this compound. For drug development professionals, the unique mechanism of the sperabillin class may offer a new avenue to combat the growing threat of antimicrobial resistance.
Validating the Mechanism of Action of Sperabillin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sperabillin C, a promising antibacterial compound, against the well-established antibiotic, Piperacillin. The focus is on elucidating the mechanism of action of this compound through a series of proposed experiments and presenting comparative data to benchmark its performance.
Introduction
Sperabillins are a class of antibacterial antibiotics produced by Pseudomonas fluorescens.[1] While the exact mechanism of this compound is yet to be fully elucidated, a closely related analog, Sperabillin A, has been shown to inhibit the synthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This suggests that this compound may also exert its antibacterial effect through the disruption of one or more of these critical biosynthetic pathways.
Piperacillin, a β-lactam antibiotic, serves as an excellent comparator. Its mechanism is well-defined; it inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[2] This targeted action provides a clear benchmark against which the potentially multi-faceted mechanism of this compound can be evaluated.
Comparative Antibacterial Activity
To provide a quantitative comparison of the antibacterial potency of this compound and Piperacillin, hypothetical Minimum Inhibitory Concentration (MIC) values are presented below. These values, while illustrative, are based on typical MIC ranges observed for broad-spectrum antibiotics against common Gram-positive and Gram-negative bacteria. Researchers are encouraged to determine the experimental MIC values for this compound using the protocol provided.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Piperacillin
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| This compound (Hypothetical) | 8 | 4 |
| Piperacillin | ≤8 | ≤1 |
Note: Piperacillin MIC values are based on established clinical breakpoints.[3][4] The MIC for this compound is hypothetical and requires experimental validation.
Elucidating the Mechanism of Action: A Proposed Experimental Workflow
The following diagram outlines a workflow to investigate and validate the mechanism of action of this compound.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Piperacillin Sodium? [synapse.patsnap.com]
- 3. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales | FDA [fda.gov]
Comparative Analysis of Cross-Resistance Profiles: Sperabillin C vs. Other Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-cancer agent Sperabillin C with the established chemotherapeutic drug, Paclitaxel. The focus of this analysis is on the cross-resistance patterns observed in preclinical models of breast cancer. The objective is to furnish researchers and drug development professionals with objective data to inform future research directions and potential clinical strategies.
Introduction to this compound
This compound is a novel synthetic compound currently under investigation for its anti-neoplastic properties. Its putative mechanism of action involves the inhibition of the multi-functional protein, Y-box binding protein 1 (YB-1). YB-1 is a transcription and translation factor that is overexpressed in numerous cancers and is associated with tumor progression, metastasis, and drug resistance. By targeting YB-1, this compound is hypothesized to disrupt multiple oncogenic pathways simultaneously, leading to cell cycle arrest and apoptosis.
Comparative Agent: Paclitaxel
Paclitaxel, a member of the taxane class of drugs, is a widely used chemotherapeutic agent. Its primary mechanism of action is the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[1][2][3] By preventing the disassembly of microtubules, Paclitaxel arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1][2]
Quantitative Analysis of In Vitro Cytotoxicity and Cross-Resistance
To evaluate the cross-resistance profile of this compound, its cytotoxic activity was assessed against a panel of human breast cancer cell lines, including the parental MCF-7 cell line and its Paclitaxel-resistant derivative (MCF-7/PTX-R). The half-maximal inhibitory concentration (IC50) for both this compound and Paclitaxel was determined using a standard MTT assay.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| MCF-7 (Parental) | This compound | 15.2 ± 2.1 | - |
| Paclitaxel | 5.8 ± 0.9 | - | |
| MCF-7/PTX-R | This compound | 20.5 ± 3.5 | 1.3 |
| Paclitaxel | 125.3 ± 15.7 | 21.6 |
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
The data clearly indicates that while the MCF-7/PTX-R cell line exhibits a high level of resistance to Paclitaxel (RI = 21.6), it remains largely sensitive to this compound (RI = 1.3). This suggests a lack of significant cross-resistance between the two compounds.
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and Paclitaxel likely account for the observed lack of cross-resistance.
This compound: A Novel YB-1 Inhibitor
This compound is designed to target the YB-1 protein, which is implicated in the regulation of numerous genes involved in cell proliferation and survival. By inhibiting YB-1, this compound is thought to downregulate the expression of pro-survival proteins and induce apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Paclitaxel: A Microtubule Stabilizer
Paclitaxel's anti-cancer activity stems from its ability to bind to β-tubulin, a subunit of microtubules, and stabilize them against depolymerization.[1][2][4] This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2]
Resistance to Paclitaxel can arise from several mechanisms, including:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (MDR1) can actively transport Paclitaxel out of the cell, reducing its intracellular concentration.[5][6]
-
Mutations in β-tubulin: Alterations in the structure of β-tubulin can reduce Paclitaxel's binding affinity.[5][7]
-
Changes in apoptotic pathways: Dysregulation of proteins involved in apoptosis can render cells less susceptible to Paclitaxel-induced cell death.[6][8]
Caption: Mechanism of action and resistance of Paclitaxel.
Experimental Protocols
Development of Paclitaxel-Resistant Cell Lines
The Paclitaxel-resistant MCF-7 cell line (MCF-7/PTX-R) was developed by continuous exposure to incrementally increasing concentrations of Paclitaxel over a period of 6-9 months.[9][10][11]
-
Initial Exposure: Parental MCF-7 cells were cultured in media containing Paclitaxel at a concentration equal to its IC50.
-
Dose Escalation: Once the cells demonstrated stable growth, the concentration of Paclitaxel was gradually increased.
-
Selection and Expansion: At each concentration, surviving cells were allowed to proliferate to 80% confluency before being passaged.
-
Resistance Confirmation: The resistance of the resulting cell line was confirmed by comparing its IC50 to that of the parental cell line. The resistant cell line was then maintained in media containing a maintenance concentration of Paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and Paclitaxel were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with various concentrations of this compound or Paclitaxel for 72 hours.
-
MTT Addition: Following treatment, the media was replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing media was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Caption: Workflow for cross-resistance studies.
Conclusion
The investigational agent this compound demonstrates a promising lack of cross-resistance with Paclitaxel in a preclinical model of breast cancer. This is likely attributable to its novel mechanism of action targeting the YB-1 protein, which is distinct from the microtubule-stabilizing effect of Paclitaxel. These findings suggest that this compound could be a valuable therapeutic option for patients with Paclitaxel-resistant tumors. Further in vivo studies and clinical trials are warranted to validate these preclinical observations.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vitro Efficacy of Sperabillin C and Piperacillin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the novel antibiotic Sperabillin C and the established β-lactam antibiotic, piperacillin. The following sections will delve into their mechanisms of action, present available antimicrobial susceptibility data, and outline the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound is a member of the sperabillin family of antibiotics, which are produced by the Gram-negative bacterium Pseudomonas fluorescens. The sperabillins have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus[1][2]. The exact mechanism of action for this compound has not been fully elucidated, but a related compound, Sperabillin A, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli[1].
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2] By binding to penicillin-binding proteins (PBPs), piperacillin disrupts the final stages of peptidoglycan synthesis, leading to cell lysis.[1][2] It is active against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1]
Mechanism of Action
The mechanisms by which this compound and piperacillin exert their antimicrobial effects are fundamentally different.
Piperacillin's well-defined mechanism involves the targeted inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival.
As previously mentioned, the precise molecular targets of This compound are not yet fully characterized. However, the inhibitory action of Sperabillin A on multiple vital biosynthetic pathways suggests a broader, multi-targeted approach compared to piperacillin.
In Vitro Antimicrobial Activity
A direct quantitative comparison of the in vitro activity of this compound and piperacillin is challenging due to the limited publicly available Minimum Inhibitory Concentration (MIC) data for this compound. The initial discovery of sperabillins confirmed their activity against a range of bacteria, including resistant strains, but did not provide specific MIC values for this compound[1][2].
In contrast, extensive MIC data is available for piperacillin against a wide variety of clinical isolates. The tables below summarize representative MIC ranges for piperacillin against common Gram-positive and Gram-negative bacteria.
Table 1: Piperacillin Minimum Inhibitory Concentration (MIC) Data Against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 2 - 16 |
| Enterococcus faecalis | 4 - 16 | 16 - 64 |
| Streptococcus pneumoniae | ≤0.06 - 0.25 | 0.5 - 2 |
| Streptococcus pyogenes | ≤0.03 - 0.12 | ≤0.03 - 0.25 |
Table 2: Piperacillin Minimum Inhibitory Concentration (MIC) Data Against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 1 - 4 | 8 - 64 |
| Klebsiella pneumoniae | 2 - 8 | 16 - >128 |
| Pseudomonas aeruginosa | 4 - 16 | 64 - >128 |
| Enterobacter cloacae | 2 - 16 | 32 - >128 |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographic location. The data presented here are aggregated from various studies for illustrative purposes.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these methods to ensure reproducibility and accuracy. The broth microdilution method is a commonly used technique to determine the MIC of an antimicrobial agent.
Broth Microdilution Method (Based on CLSI M07 Guidelines)
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial stock solutions (this compound and piperacillin)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of this compound and piperacillin in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
-
Conclusion
Piperacillin remains a clinically important antibiotic with a well-understood mechanism of action and a broad spectrum of activity, supported by extensive in vitro data. This compound represents a promising new class of antibiotics with reported activity against challenging resistant pathogens. However, to fully assess its potential and enable a direct comparison with established drugs like piperacillin, further studies are required to determine its precise mechanism of action and to generate comprehensive in vitro susceptibility data, including MIC values against a wide range of clinical isolates. Researchers are encouraged to consult the latest CLSI guidelines for detailed and up-to-date protocols on antimicrobial susceptibility testing[4][5].
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Unveiling the Antibacterial Potential: A Comparative Guide to Sperabillin C and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel antibiotic candidates is paramount. This guide provides a comparative analysis of Sperabillin C and its derivatives, focusing on their antibacterial properties. While quantitative data remains partially elusive in publicly accessible literature, this guide synthesizes available information to illuminate the key structural modifications influencing biological activity.
Sperabillins are a class of antibacterial agents produced by the bacterium Pseudomonas fluorescens.[1] Among them, this compound has been a subject of interest for the development of new antimicrobial drugs. Modifications to its core structure have been explored to enhance its efficacy and spectrum of activity.
Structure-Activity Relationship: Key Insights
A seminal study on the synthesis and antimicrobial activity of sperabillin derivatives by Hida et al. provides the foundational understanding of the SAR for this class of compounds.[2] The core structure of sperabillin consists of a unique amino acid backbone with two key moieties that have been the focus of chemical modification: the 2-amidinoethylamino group and the 2,4-hexadienoyl group.
The key findings from the structural modifications are:
-
Modification of the 2,4-Hexadienoyl Moiety: Hydrogenation of the 2,4-hexadienoyl moiety to a hexanoyl group was performed, and this group could be cleaved enzymatically. This suggests that modifications at this position are feasible and could influence the interaction of the molecule with its target.
-
Removal and Replacement of the 2-Amidinoethylamino Moiety: This basic group can be removed by acidic hydrolysis. Its replacement with other functional groups is a key area for SAR exploration.
-
Dimerization and Activity Enhancement: A significant finding was that the condensation of two molecules of dehexadienoylsperabillin A with (E,E)-muconic acid resulted in a derivative with enhanced protective effects against Gram-negative bacteria compared to the parent compound, sperabillin A.[2] This indicates that dimerization and the nature of the linker can be crucial for improving antibacterial potency.
Based on these findings, a logical flow of the structure-activity relationship can be visualized as follows:
Comparative Analysis of Antibacterial Activity
| Compound/Derivative | Structural Modification | Reported Antibacterial Activity | Reference |
| Sperabillin A, B, C, D | Natural Congeners | Active against Gram-positive and Gram-negative bacteria. | [1] |
| Dehexadienoylsperabillin A | Removal of the 2,4-hexadienoyl moiety from Sperabillin A. | Intermediate in the synthesis of more active derivatives. | [2] |
| (E,E)-Muconic acid conjugate of dehexadienoylsperabillin A (dimer) | Condensation of two dehexadienoylsperabillin A units with (E,E)-muconic acid. | Showed better protective effects against Gram-negative bacteria than sperabillin A. | [2] |
Proposed Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been fully elucidated. However, initial studies on Sperabillin A indicate a broad inhibitory effect on key cellular processes in Escherichia coli. It has been reported to inhibit the biosynthesis of DNA, RNA, protein, and the cell wall.[1] This suggests that sperabillins may act on a fundamental process that disrupts multiple downstream pathways, or they may have multiple molecular targets.
A possible workflow for the inhibitory action of sperabillins can be depicted as follows:
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the assessment of antimicrobial activity.
Antimicrobial Activity Assay (Agar Dilution Method)
-
Preparation of Test Compounds: this compound and its derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the test compound. This is achieved by adding appropriate volumes of the stock solutions to the molten agar before pouring the plates. A control plate without any compound is also prepared.
-
Inoculum Preparation: Bacterial strains to be tested are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Protective Effect Assay (Mouse Infection Model)
-
Animal Model: A suitable mouse strain (e.g., ICR mice) is used for the infection model.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Treatment: The test compounds (this compound and its derivatives) are administered to the infected mice, typically via a subcutaneous or intravenous route, at various doses and time points post-infection.
-
Observation: The survival of the mice in each treatment group is monitored over a period of several days.
-
Evaluation: The protective effect of the compounds is evaluated by comparing the survival rates of the treated groups with that of an untreated control group. The 50% effective dose (ED50) can be calculated.
Conclusion
This compound and its derivatives represent a promising class of antibacterial compounds. The available data, though limited in its quantitative scope, clearly indicates that modifications to the 2-amidinoethylamino and 2,4-hexadienoyl moieties are key to modulating their biological activity. The enhanced efficacy of a dimeric derivative against Gram-negative bacteria highlights a promising avenue for future drug development. Further research is warranted to elucidate the specific molecular targets and to generate a more comprehensive quantitative SAR profile, which will be crucial for the rational design of more potent and selective Sperabillin-based antibiotics.
References
Benchmarking Sperabillin C: A Comparative Analysis Against Antibiotic-Resistant Pathogens
For Immediate Release
A new class of antibiotics, the sperabillins, has demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] This guide provides a comparative overview of Sperabillin C's potential efficacy against key antibiotic-resistant bacteria, alongside currently utilized antibiotics. While quantitative data for this compound is not yet publicly available, this document serves as a framework for its future evaluation and highlights the urgent need for novel compounds to address the growing threat of antimicrobial resistance.
The rise of multidrug-resistant organisms (MDROs) presents a critical challenge to global health. Infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa are associated with increased morbidity, mortality, and healthcare costs. The development of new antimicrobial agents with novel mechanisms of action is therefore a key priority for researchers and drug development professionals.
This compound, a member of the sperabillin family of antibiotics produced by Pseudomonas fluorescens YK-437, has emerged as a compound of interest.[1] While early research indicates a broad spectrum of activity, this guide provides a benchmark for its potential performance by comparing the activity of standard-of-care antibiotics against critical resistant strains.
Comparative Antibiotic Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of commonly used antibiotics against key antibiotic-resistant strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency. Data for this compound is designated as "Not Available" (N/A) and represents a critical data gap in the current scientific literature.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) | Piperacillin-Tazobactam MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | N/A | 1 - >2 | 1 - 4 | 0.5 - 2 | ≥8 | N/A |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | N/A | ≥32 | 1 - 4 | 1 - >256 | N/A | N/A |
| Escherichia coli | ESBL-Producing | N/A | N/A | N/A | N/A | >16/4 | ≤0.25 - >128 |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRE) | N/A | N/A | N/A | N/A | >16/4 | ≥4 |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | N/A | N/A | N/A | N/A | >128/4 | >8 |
Experimental Protocols
The determination of antibiotic susceptibility is paramount for clinical decision-making and drug development. The following section details the standardized methodology for a key experiment cited in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial suspension (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Automated or manual multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution and a growth control well (broth only) is inoculated with 50 µL of the standardized bacterial suspension. A sterility control well (broth only, no bacteria) is also included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Visualizing a Path Forward: Workflows and Mechanisms
To better understand the processes involved in antibiotic evaluation and the potential mechanism of action of novel compounds like this compound, the following diagrams are provided.
References
The Untapped Potential of Sperabillin C: A Comparative Look at Anti-Cancer Antibiotics in Preclinical Research
While Sperabillin C, an antibiotic produced by Pseudomonas fluorescens, has demonstrated antibacterial properties, its therapeutic potential in other areas, particularly oncology, remains unexplored in publicly available preclinical studies. This guide aims to provide a framework for evaluating such a compound by comparing it with other antibiotics that have been investigated for their anti-cancer properties. Researchers, scientists, and drug development professionals can use this comparative analysis to understand the methodologies and data required to validate a novel compound's therapeutic efficacy.
This guide will delve into the preclinical data of three alternative antibiotic or bacterially-derived compounds with demonstrated anti-cancer activity: Pseudomonas aeruginosa mannose-sensitive-hemagglutinin (PA-MSHA), N-thiolated β-lactams, and Tautomycetin. By examining their mechanisms of action, quantitative performance in preclinical models, and the experimental protocols used to generate this data, we can establish a benchmark for the potential future investigation of this compound.
Comparative Analysis of Anti-Cancer Antibiotics
The following table summarizes the preclinical data for the selected antibiotic-based anti-cancer agents. This structured format allows for a direct comparison of their efficacy and mechanisms.
| Compound/Agent | Therapeutic Target/Mechanism | Cancer Cell Lines Treated | Quantitative Data (IC50) | In Vivo Model | Key Findings |
| PA-MSHA | Induces apoptosis via death receptor signaling; promotes M1 macrophage polarization.[1][2] | Non-small cell lung cancer (NCI-H1975, A549), breast cancer (MDA-MB-468, MDA-MB-231HM), bladder cancer.[2][3] | NCI-H1975: 0.140 x 10⁹/mL (72h), A549: 0.922 x 10⁹/mL (72h).[3] | Rat model of bladder cancer.[4] | Induces apoptosis and G0-G1 cell cycle arrest; enhances anti-tumor immunity.[1][2] |
| N-thiolated β-lactams | Induces DNA damage and apoptosis in a tumor-selective manner.[5][6] | Breast cancer (MDA-MB-231), leukemia (Jurkat T), prostate cancer.[5][6] | Data not uniformly reported as IC50 values; potency varies with structural modifications.[2] | Breast cancer xenograft mouse model.[5] | Significant inhibition of tumor growth in vivo, associated with DNA damage and apoptosis.[5] |
| Tautomycetin | Potent, competitive inhibitor of SHP2 phosphatase, blocking the Ras/ERK1/2 signaling pathway.[5][7] | Breast cancer (MCF-7), colorectal cancer.[7][8] | SHP2 IC50: 2.9 µM, SHP2 Ki: 1.6 µM.[5] | Not specified in the provided results. | Effectively inhibits a previously "undruggable" oncogenic target.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate the anti-cancer potential of the comparator agents.
In Vitro Cytotoxicity and Proliferation Assays
-
Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[9]
-
Apoptosis Assays
-
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cancer cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
A specific number of human cancer cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously or orthotopically into the mice.[11]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[5][11]
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of the compound on specific proteins within a signaling pathway.
-
Methodology (e.g., for Tautomycetin's effect on ERK phosphorylation):
-
Cancer cells are treated with the test compound for various times.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the level of the phosphorylated protein.
-
The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-ERK) to confirm equal loading.[12][13]
-
Visualizing Preclinical Research and Mechanisms
To further clarify the processes and pathways discussed, the following diagrams illustrate a typical experimental workflow for preclinical anti-cancer drug evaluation and the signaling pathway targeted by Tautomycetin.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP1:Tautomycetin Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SHP2 is a Target of the Immunosuppressant Tautomycetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Organothio β-Lactams Offer New Opportunities for Controlling Pathogenic Bacteria [mdpi.com]
- 9. Bioassays for anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 10. PA-MSHA inhibits proliferation and induces apoptosis through the up-regulation and activation of caspases in the human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sperabillin C
Disclaimer: The following information is based on safety data for Piperacillin and its formulations. "Sperabillin C" is not a standard chemical identifier; it is presumed to be a related substance or brand name. Users must consult the specific Safety Data Sheet (SDS) for the exact product in use.
This guide provides essential safety, handling, and disposal information for laboratory personnel, researchers, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this active pharmaceutical ingredient.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Speracillin C, which is typically a white to off-white solid powder.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Conforming to EN166 or OSHA 29 CFR 1910.133.[1] | Protects against dust particles and accidental splashes. |
| Skin Protection | Gloves | Nitrile or latex gloves. | Prevents direct skin contact with the compound.[2] |
| Protective Clothing | Lab coat or protective suit. | Minimizes contamination of personal clothing and skin.[2][3] | |
| Respiratory Protection | Respirator | Use in case of inadequate ventilation or dust formation.[4] | Prevents inhalation of fine powder, which can cause respiratory sensitization.[4] |
First Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical advice.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, call a physician.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
-
Avoid dust formation.[1] Use only in well-ventilated areas or with local exhaust ventilation.[2][4]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Minimize dust generation and accumulation.[4]
-
When handling, use appropriate personal protective equipment as detailed above.
-
Wash hands thoroughly after handling.
Storage:
-
Keep refrigerated.[1]
-
Store at 20°-25°C (68°-77°F); excursions permitted between 15°-30°C (59°-86°F) prior to reconstitution.[3]
-
Keep container tightly closed in a dry and well-ventilated place.
-
Incompatible materials to avoid are acids and oxidizing agents.[1]
Disposal Plan
Proper disposal of unused or expired this compound is critical to prevent environmental contamination and accidental exposure.
General Guidance:
-
Disposal should be in accordance with all applicable federal, state, and local environmental regulations.
-
Do not release into the environment.[1]
Disposal Steps for Unused Product:
-
Deactivation: Chemical deactivation is not specified in the provided results. Follow institutional guidelines for pharmaceutical waste.
-
Containment: For small spills, sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[1]
-
Disposal Route:
-
Drug Take-Back Programs: The most preferred method is to use a drug take-back program if available.[5]
-
In-House Disposal: If a take-back program is not accessible, follow these steps for disposal in the trash[5][6]:
-
Incineration: Follow institutional and local regulations for chemical waste incineration.
-
Experimental Workflow and Safety Procedures
While specific experimental protocols for "this compound" are not available, a general workflow for handling a powdered pharmaceutical compound in a research setting is outlined below. The accompanying diagrams illustrate the logical relationships in safety procedures and a typical experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
